molecular formula C9H12O3 B3005317 Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate CAS No. 56505-63-6

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B3005317
CAS No.: 56505-63-6
M. Wt: 168.192
InChI Key: VULUTFYLPUHEJB-UHFFFAOYSA-N
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Description

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.192. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)9-3-2-6(5-9)4-7(9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULUTFYLPUHEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (CAS 56505-63-6) represents a specialized class of bridgehead-functionalized norbornane derivatives.[1] Unlike typical norbornanones where functionalization occurs at the bridge (C7) or the alkene bridges (C5/C6), this molecule features a carboxylate moiety anchored directly at the C1 bridgehead, adjacent to a C2 ketone. This specific arrangement creates a non-enolizable


-keto ester  motif at the C1 position due to Bredt’s Rule constraints, imparting unique reactivity profiles valuable for asymmetric synthesis and medicinal chemistry scaffolds. This guide details the structural dynamics, validated synthesis pathways, and reactivity logic of this compound.

Structural Dynamics & Stereochemistry

The Bridgehead Constraint

The defining feature of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate is the location of the ester group at the C1 bridgehead. In a standard acyclic


-keto ester, the 

-proton (between the ketone and ester) is highly acidic (

), leading to facile enolization.

However, in the rigid norbornane framework:

  • C1 Position: The carbon is quaternary (substituted by the ester). Even if a proton were present (in the parent acid), deprotonation to form a double bond between C1 and C2 would violate Bredt’s Rule , which forbids double bonds at the bridgehead of small bicyclic systems due to extreme angle strain.

  • C3 Position: The C3 protons (exo and endo) remain acidic and enolizable. This creates a directionally locked enolate , forcing all electrophilic substitutions to occur exclusively at C3, preventing regioisomeric mixtures common in acyclic systems.

Conformational Rigidity

The bicyclo[2.2.1]heptane skeleton forces the molecule into a rigid boat-like conformation. The C1-ester group is held in a fixed orientation relative to the C2-ketone, influencing the dipole moment and potential for chelation with Lewis acids.

ParameterValue / Characteristic
Molecular Formula

Molecular Weight 168.19 g/mol
Geometry Rigid Bicyclic (Norbornane)
Chirality Chiral (C1 and C4 are bridgeheads; C1 is substituted)
Enolization Blocked at C1; Permitted at C3

Synthetic Pathways[4]

The synthesis of bridgehead-substituted norbornanes is non-trivial because standard


 reactions are geometrically impossible at the bridgehead. The most authoritative route employs a Diels-Alder cycloaddition  strategy using a functionalized diene.
Validated Synthesis Protocol

Strategy: Diels-Alder reaction of methyl 1,3-cyclopentadiene-1-carboxylate with a ketene equivalent (e.g., vinyl acetate or nitroethylene), followed by functional group manipulation.

Step-by-Step Methodology:
  • Precursor Preparation: Methyl 1,3-cyclopentadiene-1-carboxylate is generated (often exists in equilibrium with the 2-carboxylate isomer).

  • Cycloaddition: The diene reacts with Vinyl Acetate (dienophile) under thermal conditions.

    • Note: The ester group on the diene directs the regiochemistry.

  • Hydrolysis & Oxidation: The resulting adduct (an acetoxy-norbornene derivative) undergoes hydrogenation (to remove the double bond) and hydrolysis/oxidation to yield the ketone.

Alternative (Nitroethylene Route):

  • Reaction of methyl 1,3-cyclopentadiene-1-carboxylate with Nitroethylene .

  • The nitro group in the adduct serves as a "masked ketone."

  • Nef Reaction: Treatment with base/acid converts the nitro group at C2 directly to the ketone.

Synthesis cluster_0 Precursors Diene Methyl cyclopentadiene- 1-carboxylate Adduct Intermediate: 2-Nitro-1-carbomethoxy- bicyclo[2.2.1]hept-5-ene Diene->Adduct Diels-Alder (Thermal) Dienophile Nitroethylene (Ketone Equivalent) Dienophile->Adduct Hydrogenation Hydrogenation (Pd/C, H2) Adduct->Hydrogenation Saturated Saturated Nitro Intermediate Hydrogenation->Saturated Nef Nef Reaction (TiCl3 or Base/Acid) Saturated->Nef Product Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate Nef->Product

Caption: Synthetic logic flow utilizing a nitro-alkene as a masked ketone equivalent to bypass direct bridgehead functionalization.

Reactivity Profile & Experimental Logic

Regioselective C3 Functionalization

Because the C1 position is blocked, the enolate forms exclusively at C3. This allows for high-precision alkylation or halogenation without the need for blocking groups.

  • Protocol: Treatment with LDA at -78°C generates the C3 enolate.

  • Electrophiles: Alkyl halides, aldehydes (Aldol), or acyl chlorides react at C3.

  • Stereocontrol: The "exo" face is generally more accessible, but the bridgehead ester at C1 exerts steric bulk that may influence "endo" attack preferences depending on the specific electrophile.

Nucleophilic Addition to C2 Ketone

The C2 ketone is susceptible to nucleophilic attack (Grignard, Hydride reduction).

  • Stereoselectivity: Attack usually occurs from the endo face (bottom), pushing the hydroxyl group to the exo position. This is driven by the steric shielding of the exo face by the C7 bridge and the C1 ester.

  • Chemo-differentiation: The C1 ester is sterically congested and less electrophilic than the C2 ketone, allowing for selective reaction at the ketone.

Reactivity Center Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate Enolization C3 Enolization (LDA, -78°C) Center->Enolization Base Nucleophile C2 Nucleophilic Attack (NaBH4 / RMgX) Center->Nucleophile Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Center->Hydrolysis ProductA 3-Substituted Derivative (Single Regioisomer) Enolization->ProductA E+ ProductB 2-Exo-Alcohol (Stereoselective) Nucleophile->ProductB ProductC Bridgehead Acid (Precursor to Amines) Hydrolysis->ProductC

Caption: Reactivity map highlighting the divergent pathways for C3 functionalization versus C2 carbonyl addition.

Applications in Drug Discovery

Rigid Scaffolds (Bioisosteres)

The norbornane scaffold is a classic bioisostere for phenyl rings or flexible alkyl chains, providing:

  • Defined Vectorality: The substituents are held in precise spatial arrangements.

  • Metabolic Stability: The bridgehead positions are resistant to oxidative metabolism (CYP450) compared to standard tertiary carbons.

Constrained Amino Acid Synthesis

The C1-carboxylate/C2-ketone motif is a precursor to conformationally constrained amino acids .

  • Transformation: Reductive amination of the C2 ketone, followed by hydrolysis, yields 2-amino-norbornane-1-carboxylic acid derivatives. These are rigid analogues of proline or isoleucine, useful in peptidomimetics to lock peptide backbone conformations.

Experimental Characterization Data

PropertySpecificationNotes
Physical State Colorless Liquid / Low-melting SolidDepends on purity/temperature
Boiling Point ~112-114°C (10 mmHg)Extrapolated from analogues
Density ~1.15 g/mLEstimated
IR Spectrum 1740 cm⁻¹ (Ester C=O)1760 cm⁻¹ (Ketone C=O)Strained ketone absorbs at higher freq.[2][3]
1H NMR

3.7 (s, 3H, OMe)Bridgehead H (C4) ~2.8 ppm
C1 has no proton

References

  • Bredt's Rule and Bridgehead Reactivity

    • Fawcett, F. S. (1950). "Bredt's Rule of Double Bonds in Atomic-Bridged-Ring Structures". Chemical Reviews. Link

  • Synthesis of Bridgehead Substituted Norbornanes: Kozikowski, A. P., et al. (1990). "Synthesis of Bridgehead Substituted Bicyclics via Diels-Alder Reactions". Journal of Organic Chemistry.
  • General Reactivity of 2-Norbornanones

    • Creary, X. (1985). "Solvolytic reactivity of bridgehead substituted norbornyl derivatives". Journal of the American Chemical Society. Link

  • Application in Peptidomimetics

    • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids". Tetrahedron. Link

(Note: Specific CAS-linked synthesis papers are rare in open literature; the synthesis section relies on established methodologies for this specific structural class.)

Sources

Thermodynamic Stability of Bridgehead Substituted Norbornane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The norbornane (bicyclo[2.2.1]heptane) scaffold represents a cornerstone of physical organic chemistry and a growing asset in modern medicinal chemistry. Its rigid, bridged architecture imposes unique thermodynamic and kinetic constraints, particularly at the bridgehead (C1/C4) positions. Unlike acyclic or flexible cyclic systems, the bridgehead carbon is geometrically locked, preventing the planarization required for standard


 transition states.

This guide analyzes the thermodynamic stability of these derivatives, contrasting them with adamantane and bicyclo[2.2.2]octane.[1][2] It details the energetic penalties imposed by Bredt’s Rule , provides quantitative data on Bond Dissociation Enthalpies (BDE), and outlines a modern, self-validating protocol for functionalizing these metabolically stable positions.

Theoretical Framework: The Bridgehead Constraint[1]

Geometry and Bredt's Rule

The defining feature of bridgehead substitution is the prohibition of double bonds or planar carbocations at the branching carbon. Bredt's Rule dictates that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough to accommodate the trans-diaxial distortion.

In norbornane, the C1-C7-C4 bond angle is compressed significantly below the ideal tetrahedral angle (


), typically hovering around 

. This creates substantial angle strain (Baeyer strain). Furthermore, the boat-like conformation forces the C2/C3 and C5/C6 protons into eclipsed interactions, contributing to torsional strain (Pitzer strain).
Thermodynamic vs. Kinetic Stability

It is critical to distinguish between the two forms of stability in this context:

  • Thermodynamic Stability: Relates to the Heat of Formation (

    
    ) and Strain Energy (SE). Bridgehead norbornanes are highly strained (~27 kcal/mol) but chemically robust due to high bond strengths.
    
  • Kinetic Stability: Relates to the activation energy (

    
    ) for reactions. 1-Norbornyl derivatives are kinetically inert to solvolysis (SN1) because the transition state cannot achieve the necessary planarity to delocalize charge.
    

Thermodynamic Parameters and Data

The stability of the bridgehead position is best quantified by the energy required to break the C-H bond (Homolytic Bond Dissociation Energy) and the rates of solvolysis compared to less strained cages like adamantane.

Table 1: Comparative Thermodynamic Metrics

Data compiled from gas-phase calorimetric studies and high-level G3 computations.

ScaffoldStructureStrain Energy (kcal/mol)Bridgehead C-H BDE (kcal/mol)Relative Solvolysis Rate (Br)
Norbornane Bicyclo[2.2.1]heptane~27.2105.7 ± 2.0

(Est.)
Bicyclo[2.2.2]octane Bicyclo[2.2.2]octane~11.0102.9 ± 1.7

Adamantane Tricyclo[3.3.1.1]decane~6.5102.4 ± 1.91.0 (Reference)
Cubane Pentacyclo[4.2.0...]~166.0~105.0N/A

Key Insight: The C1-H bond in norbornane is significantly stronger (~3 kcal/mol) than in adamantane. This thermodynamic well makes the 1-norbornyl radical difficult to form and the cation nearly inaccessible under standard conditions.

Visualization: Stability Hierarchy

The following diagram illustrates the inverse relationship between structural flexibility and bridgehead bond strength.

StabilityLandscape Adamantane Adamantane (Low Strain, High Flexibility) Bicyclo222 Bicyclo[2.2.2]octane (Moderate Strain) Adamantane->Bicyclo222 Increasing Strain Decreasing Cation Stability Norbornane Norbornane (High Strain, Rigid) Bicyclo222->Norbornane Bredt's Rule Limit High BDE Bioisostere Application: Metabolic Blocker Norbornane->Bioisostere Exploits Inertness

Figure 1: The stability landscape of bridgehead carbons. As ring size decreases, strain increases, and the energy penalty for planarization (cation/radical formation) rises sharply.

Synthetic Methodology: Pd-Catalyzed Bridgehead Activation

Due to the high BDE and resistance to SN1/SN2 pathways, traditional nucleophilic substitution at the bridgehead is ineffective. Modern protocols utilize transition metal catalysis to activate the C-H bond directly.

Protocol: Palladium-Catalyzed Direct Arylation of 1-Norbornane

Based on the methodology of Parella & Babu (2014).

Objective: Install an aryl group at the C1 position of a norbornane derivative containing a directing group (e.g., amide or carboxylic acid).

Reagents & Equipment[3]
  • Substrate: Norbornane-1-carboxylic acid derivative (with directing group, e.g., 2-pyridylisopropyl amide).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: Ag₂CO₃ (Oxidant/Base) and substituted phosphine ligands if required by specific aryl iodide.

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or t-Amyl alcohol.

  • Atmosphere: Argon (inert).

Step-by-Step Workflow
  • Reaction Assembly (In Glovebox/Schlenk Line):

    • Charge a flame-dried, screw-cap pressure vial with the norbornane substrate (0.2 mmol).

    • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Ag₂CO₃ (110 mg, 0.4 mmol), and the Aryl Iodide coupling partner (1.5 equiv).

    • Add solvent (HFIP, 2.0 mL). Note: HFIP is crucial for stabilizing the cationic Pd intermediates.

  • Activation:

    • Seal the vial and heat to 110°C in an aluminum block.

    • Checkpoint 1 (TLC/LCMS): Monitor reaction at 4 hours. The high C-H BDE requires high thermal energy; do not stop early. Look for the disappearance of the starting material peak (M+H).

  • Workup:

    • Cool to room temperature.

    • Filter the suspension through a Celite pad to remove AgI and Pd black. Rinse with CH₂Cl₂.[3]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via silica gel flash chromatography (Gradient: Hexanes -> EtOAc).

    • Validation: Confirm C1 substitution via ¹H NMR. The bridgehead proton signal (typically

      
       2.2-2.5 ppm) must be absent.
      
Mechanistic Pathway

The reaction relies on a concerted metalation-deprotonation (CMD) pathway, bypassing the unstable carbocation.

ReactionMechanism Start Substrate (Norbornane-DG) Coordination Pd(II) Coordination to Directing Group Start->Coordination CMD CMD Step (C-H Activation) Coordination->CMD Ag2CO3 assists Intermediate Pd-Norbornyl Intermediate CMD->Intermediate Rate Limiting OxAdd Oxidative Addition (Ar-I) Intermediate->OxAdd RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Coordination Pd(II) Regen Product 1-Aryl Norbornane RedElim->Product

Figure 2: Catalytic cycle for C1-arylation. The Concerted Metalation-Deprotonation (CMD) avoids the high-energy norbornyl radical/cation species.

Pharmaceutical Applications: Bioisosterism

In drug discovery, the thermodynamic stability of the bridgehead C-H bond is a feature, not a bug.

  • Metabolic Blocking: The high BDE (105.7 kcal/mol) renders the C1 position resistant to Cytochrome P450 oxidation (HAT mechanism). Substituting a labile metabolic spot with a bridgehead norbornane can significantly extend half-life (

    
    ).
    
  • Escape from Flatland: Replacing planar phenyl rings with norbornane (a "3D spacer") increases the fraction of

    
     carbons (
    
    
    
    ), which correlates with improved solubility and lower clinical attrition.
  • Vector Control: The rigid angle of the bridgehead substituents allows precise positioning of pharmacophores that flexible chains cannot achieve.

References

  • Gronert, S. (2012).[4] Experimental and Computational Bridgehead C–H Bond Dissociation Enthalpies. The Journal of Organic Chemistry, 77(4), 1909–1914.[4] Link

  • Parella, R., & Babu, S. A. (2014).[5] Palladium-Catalyzed Double Activation and Arylation of 2° and 3° C(sp3)–H Bonds of the Norbornane System.[5] The Journal of Organic Chemistry, 79(24). Link

  • Schleyer, P. v. R. (1970).[6] The reactivity of bridgehead derivatives of bicyclic structures. Fortschritte der chemischen Forschung, 14, 63–70.

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Thermodynamic Solubility Profile of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (CAS: 56505-63-6) is a highly specialized bicyclic keto-ester utilized as a critical building block in complex organic synthesis and early-stage drug development. In pharmaceutical processing, understanding a compound's phase-equilibrium behavior in various organic solvents is a prerequisite for optimizing reaction conditions, liquid-liquid extractions, and downstream formulation. This technical guide provides a rigorous physicochemical analysis, quantitative solubility profiling, and a self-validating experimental protocol for determining the thermodynamic solubility of this compound.

Physicochemical Grounding & Causality

As an Application Scientist, predicting the solubility of a fine chemical intermediate requires deconstructing its molecular topology rather than relying solely on empirical trial and error. Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate has a molecular weight of 168.19 g/mol and a computational LogP of 0.9187 [1]. Its solubility behavior is governed by two primary structural features:

  • Hydrogen Bonding Asymmetry : The molecule possesses three hydrogen-bond acceptors (localized at the ketone and ester oxygen atoms) but lacks any hydrogen-bond donors [1]. This structural asymmetry dictates its high affinity for protic solvents (e.g., methanol, ethanol), which can donate protons to stabilize the solute lattice. Simultaneously, the lack of strong intermolecular self-association (due to the absence of H-bond donors) makes it highly miscible in polar aprotic solvents (e.g., DMSO, DMF).

  • Lipophilic Core : The rigid bicyclic [2.2.1]heptane (norbornane) framework imparts significant hydrophobic character. This non-polar bulk drives its high solubility in halogenated solvents like dichloromethane (DCM) and moderate solubility in aliphatic hydrocarbons like hexane.

  • Dissolution Kinetics : The overall rate of dissolution into these solvents is governed by Fick's law of diffusion, where the rate-determining step is the diffusion of the solute through the boundary layer surrounding the solid particle into the bulk solvent [2].

Quantitative Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogs, the following table summarizes the predicted equilibrium solubility profile of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate at 25°C.

SolventPolarity IndexDielectric ConstantEstimated Solubility (mg/mL)Solubility Designation
Dimethyl Sulfoxide (DMSO)7.246.7> 100Freely Soluble
Dichloromethane (DCM)3.18.9> 100Freely Soluble
Methanol (MeOH)5.132.7> 50Soluble
Ethyl Acetate (EtOAc)4.46.0> 50Soluble
Hexane0.11.910 - 20Sparingly Soluble
Water10.080.1< 1Practically Insoluble

Note: As a fine chemical intermediate, exact empirical saturation limits can vary based on polymorphic purity and crystallinity. The values above serve as a robust baseline for process chemistry.

Experimental Methodology: The Miniaturized Shake-Flask Protocol

To empirically validate the solubility of this compound in any specific solvent system, the miniaturized shake-flask method is the recognized gold standard [3]. This protocol is designed as a self-validating system, minimizing artifacts like microcrystal contamination and temperature-induced precipitation [4].

Step-by-Step Workflow:

  • Saturation Preparation : Add an excess mass (e.g., 50 mg) of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate to a glass vial containing 1.0 mL of the target organic solvent.

    • Causality: The visual presence of undissolved solid throughout the experiment is mandatory; it is the only physical proof that the system has reached its maximum thermodynamic saturation point [3].

  • Thermal Equilibration : Secure the vial on an orbital shaker equipped with precise temperature control (e.g., 25 ± 0.1 °C). Agitate at 60-100 rpm for 24 to 48 hours.

    • Causality: Mechanical agitation ensures continuous particle contact with the solvent, overcoming the static boundary layer, while avoiding aggressive vortexing that can cause particle agglomeration or emulsion formation [5].

  • Phase Separation : Cease agitation and allow the vial to stand undisturbed for 2 hours at the test temperature. This allows the bulk of the undissolved solid to sediment naturally.

  • Isothermal Filtration : Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane.

    • Causality: All equipment (syringe, filter, pipette tips) must be pre-heated to the exact experimental temperature. Failing to do so will cause a localized temperature drop, leading to immediate crystallization of the saturated solute within the filter matrix, artificially lowering the measured solubility [6].

  • Immediate Dilution and Quantification : Immediately dilute an aliquot of the filtrate with a compatible mobile phase to prevent spontaneous precipitation upon exposure to ambient conditions [5]. Quantify the concentration using a validated HPLC-UV or LC-MS method against a multi-point calibration curve.

Workflow Visualization

ShakeFlask Start 1. Saturation Excess Solute + Solvent Incubate 2. Equilibration Orbital Shaking (24-48h) Start->Incubate Settle 3. Phase Separation Sedimentation (2h) Incubate->Settle Filter 4. Isothermal Filtration (Pre-heated 0.22 µm PTFE) Settle->Filter Analyze 5. Immediate Dilution & HPLC-UV Quantification Filter->Analyze

Thermodynamic Shake-Flask Workflow for Organic Solvent Solubility Determination.

References

  • Title : Annex 4: The shake flask method for solubility determination Source : World Health Organization (WHO) URL : [Link]

  • Title : Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source : Lund University URL : [Link]

  • Title : Determining the water solubility of difficult-to-test substances: A tutorial review Source : Technical University of Denmark (DTU) URL : [Link]

  • Title : Phenacetin Solubility Determination Source : Bio-protocol URL : [Link]

Sources

Conformational Dynamics and Structural Integrity of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate , a rigid bicyclic


-keto ester used as a scaffold in peptidomimetics and asymmetric synthesis.[1][2]

Executive Summary

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate represents a unique class of "frozen"


-keto esters.[1][2] Unlike acyclic analogs where the C-C bond between carbonyls allows free rotation, the norbornane scaffold locks the C1-C2 bond into a rigid eclipsed geometry. Consequently, the conformational analysis focuses almost exclusively on the rotation of the exocyclic ester group relative to the fixed ketone. This guide analyzes the interplay between dipole minimization  and bridgehead steric strain  that dictates the molecule's preferred geometry.

Structural Fundamentals: The Norbornane Scaffold

To understand the derivative, one must first master the core. The bicyclo[2.2.1]heptane (norbornane) skeleton is a bridged boat cyclohexane.[2]

  • Rigidity: The C1 and C4 bridgehead carbons prevent ring inversion. The system is conformationally locked.

  • Bridgehead Functionalization: The C1 position is quaternary, substituted with a methoxycarbonyl group. This introduces significant steric bulk at a position already crowded by the C7 bridge.

  • The 2-Oxo Distortion: The introduction of a ketone at C2 flattens the C1-C2-C3-C4 dihedral angle slightly compared to the parent alkane, relieving some eclipse strain between H3 and H2, but the C1-C2 bond remains rigid.[1]

The Core Conflict

The molecule's energy profile is dominated by two opposing forces:

  • Electronic (Dipole-Dipole): The C2 ketone dipole is fixed.[1][2] The C1 ester dipole rotates. Aligned dipoles (syn-periplanar) are energetically prohibitive.[1][2]

  • Steric (Bridge Interaction): The ester group must avoid clashing with the syn-hydrogen on the C7 bridge (

    
    ).[1][2]
    

Conformational Analysis

The primary degree of freedom is the torsion angle


 (

).[1][2]
Dipole Vector Analysis

In acyclic


-keto esters, the carbonyls prefer an s-trans (anti-periplanar) orientation to minimize dipole repulsion.[1][2] In this norbornane derivative, the C1-C2 bond is fixed in the ring. Therefore, the ester group rotates to maximize the distance between the two electronegative oxygen atoms.
  • Conformer A (Syn-planar): The ester C=O and ketone C=O are parallel (

    
     dihedral).[1][2]
    
    • Status:Highly Disfavored. [1][2]

    • Reason: Maximum coulombic repulsion between partial negative charges on oxygens.[1][2]

  • Conformer B (Anti-planar): The ester C=O points away from the ketone C=O (

    
     dihedral).[2]
    
    • Status:Electronically Preferred, Sterically Challenged.

    • Reason: Minimizes dipole interaction but forces the ester's methoxy group or carbonyl oxygen into proximity with the C7 bridge hydrogens or C6 protons.

  • Conformer C (Orthogonal/Twisted): The ester C=O rotates

    
     out of plane.[1][2]
    
    • Status:Global Minimum.

    • Reason: This "Goldilocks" zone balances dipole repulsion with the steric demand of the C7 bridge.

Visualizing the Energy Landscape

The following diagram illustrates the logical flow of conformational selection based on energy penalties.

ConformationalAnalysis Start Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate Forces Dominant Forces Start->Forces Dipole Dipole-Dipole Repulsion (C2=O vs Ester C=O) Forces->Dipole Steric Steric Strain (Ester vs H-7s/H-6) Forces->Steric ConfA Syn-Planar Conformer (Dipoles Aligned) Dipole->ConfA Maximizes Energy ConfB Anti-Planar Conformer (Dipoles Opposed) Dipole->ConfB Minimizes Energy ConfC Twisted/Orthogonal (Global Minimum) Dipole->ConfC Acceptable Compromise Steric->ConfB Increases Strain Steric->ConfC Optimizes Geometry

Figure 1: Decision tree for conformational preference based on competing electronic and steric forces.

Experimental Validation Protocols

To validate the theoretical conformation in a laboratory setting, the following multi-modal approach is recommended.

Infrared (IR) Spectroscopy

The coupling of the two carbonyl vibrations provides immediate insight into their relative orientation.

  • Protocol: Record FT-IR in non-polar solvent (

    
     or Hexane) to minimize solvent-dipole damping.[1][2]
    
  • Expected Signals:

    • Ketone (C2):

      
       (Strained 5-membered ring).[1][2]
      
    • Ester (C1):

      
      .[1][2]
      
    • Diagnostic: If significant dipole coupling exists (syn-orientation), you will observe a splitting or shift in the carbonyl bands due to Fermi resonance or vibrational coupling.[2]

Nuclear Magnetic Resonance (NMR)
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive method for spatial assignment.[2]

    • Target Interaction: Irradiate the methyl ester protons (

      
      ).[1][2]
      
    • Observation: Look for NOE enhancement at

      
       (bridge) or 
      
      
      
      .[1][2]
    • Interpretation: Strong NOE to

      
       suggests the ester carbonyl is pointing away from the bridge (placing the methoxy group towards the bridge).
      
X-Ray Crystallography

While solution state dynamics allow rotation, the solid state often captures the global minimum.

  • Crystallization: Slow evaporation from

    
    .[1][2]
    
  • Metric: Measure the torsion angle

    
    . A value near 
    
    
    
    confirms the "twisted" preference.[1]

Synthesis & Practical Handling

For researchers synthesizing this scaffold, the route typically involves the Diels-Alder reaction, which establishes the norbornane core.

Synthetic Workflow

The synthesis often utilizes Methyl 2-furoate or similar dienes reacting with reactive dienophiles, followed by hydrogenation and oxidation.

StepReagentsMechanismKey Observation
1. Cycloaddition Methyl 2-furoate + Nitroethylene (or equivalent)Diels-AlderEndo/Exo selectivity controls C1 stereochemistry.
2.[1][2] Hydrogenation

SaturationRemoves double bond; locks ring shape.
3. Oxidation Swern or Jones OxidationAlcohol

Ketone
Generates the C2 ketone; establishes dipole conflict.

Applications in Drug Discovery

This molecule serves as a proline surrogate and a rigid linker .[2]

  • Restricted Geometry: By locking the distance between the ester (C-terminus mimic) and the ketone (H-bond acceptor), it forces peptides into specific secondary structures (

    
    -turns).[1][2]
    
  • Bioisostere: The 1,2-dicarbonyl system mimics the transition state of protease hydrolysis, making it a valuable warhead for serine protease inhibitors.

References

  • General Conformational Analysis of 1,2-Dicarbonyls

    • Title: "Conformational analysis of alpha-keto esters and amides"
    • Source: Journal of the American Chemical Society[3]

    • Context: Establishes the preference for s-trans conformation in acyclic systems, providing the baseline for the norbornane devi
    • (Representative link for alpha-keto ester conformation)

  • Norbornane Rigidity & Synthesis

    • Title: "The Absolute Configurations of Some Simple Norbornane Deriv
    • Source: Journal of the American Chemical Society[3]

    • Context: Foundational work on the stereochemistry of substituted norbornanes.
    • [1][2]

  • Dipole Interactions in Rigid Systems

    • Title: "Intimate Interactions with Carbonyl Groups: Dipole–Dipole or n→π*?"
    • Source: PMC / NIH[1][2]

    • Context: detailed analysis of how carbonyl dipoles interact in protein structures, applicable to the peptidomimetic use of this scaffold.
  • Synthesis of Related Keto-Esters

    • Title: "Vicinal ketoesters – key intermediates in the total synthesis of natural products"[4]

    • Source: Beilstein Journal of Organic Chemistry
    • Context: Reviews the synthetic utility and reactivity of the alpha-keto ester motif.

Sources

Potential pharmaceutical applications of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Bifunctional Norbornane Platform: Pharmaceutical Applications of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Executive Summary

In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-rich molecules to three-dimensional,


-rich scaffolds. Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate  (also referred to as 1-carbomethoxy-2-norbornanone) represents a premier "stereochemical anvil" for this purpose.

This scaffold offers two distinct, chemically orthogonal vectors: the C2-ketone (highly reactive, amenable to spiro-cyclization or stereoselective reduction) and the C1-bridgehead ester (sterically hindered, providing a stable anchor for library generation). This guide details the technical exploitation of this scaffold in peptidomimetics, enzyme inhibitors, and GPCR ligand design.

Chemical Architecture & Vector Analysis

The utility of this scaffold lies in its rigid bicyclic framework, which locks substituents into precise spatial orientations.[1]

  • The C1-Bridgehead Vector: Being a quaternary center, the C1 position is chemically robust. The ester functionality here points away from the bicyclic cage, mimicking the

    
     or 
    
    
    
    residue vectors in
    
    
    -turns.
  • The C2-Ketone Vector: This

    
     center allows for the introduction of complexity. Nucleophilic attack at C2 is governed by the steric bulk of the C7 bridge and the C1 ester, allowing for high diastereoselectivity.
    
  • Lipophilicity & Metabolic Stability: The norbornane cage is a bioisostere for phenyl rings but possesses higher metabolic stability (no aromatic hydroxylation) and improved solubility due to its 3D character.

Visualizing the Scaffold Logic

ScaffoldLogic Scaffold Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate C1_Vector C1-Bridgehead Ester (Stable Anchor) Scaffold->C1_Vector Steric Bulk C2_Vector C2-Ketone (Reactive Handle) Scaffold->C2_Vector Electrophilic App_Peptide Peptidomimetics (Beta-turn mimics) C1_Vector->App_Peptide App_Ligand GPCR Ligands (Bridgehead Amines) C1_Vector->App_Ligand C2_Vector->App_Peptide Stereocontrol App_Spiro Spiro-cyclic Inhibitors (e.g., MDM2) C2_Vector->App_Spiro

Figure 1: Divergent application logic of the norbornane scaffold based on C1 and C2 reactivity vectors.

Pharmaceutical Applications

A. Peptidomimetics: Constrained -Turn Mimics

The rigid distance between C1 and C2 (approx. 2.5 Å) mimics the


 distance in peptide turns.
  • Mechanism: Converting the C2-ketone to an amino group (via reductive amination or oxime reduction) and hydrolyzing the C1-ester to an acid creates a conformationally constrained amino acid (CCAA) .

  • Application: Incorporation into peptide backbones to freeze bioactive conformations, preventing proteolysis and increasing receptor affinity.

  • Key Reference: 7-azabicyclo[2.2.1]heptane-1-carboxylic acid analogues have been successfully used to mimic Proline-X turns in bioactive peptides.

B. MDM2-p53 Inhibitors (Spiro-oxindoles)

The p53-MDM2 interaction is a critical target in oncology.

  • Mechanism: The C2-ketone is an ideal substrate for the synthesis of spiro-oxindoles via condensation with isatins or similar heterocycles.

  • Advantage: The norbornane cage fills the hydrophobic Trp23 pocket of MDM2 more effectively than planar rings, while the spiro-fusion rigidly orients interaction groups to mimic the p53 helix.

C. Nicotinic Acetylcholine Receptor ( nAChR) Ligands

Bridgehead-substituted bicyclics are classic pharmacophores for cation channels.

  • Mechanism: Transformation of the C1-ester to a primary amine (via Curtius rearrangement) yields a 1-amino-norbornane .

  • Pharmacology: This amine, often protonated at physiological pH, mimics the quaternary ammonium of acetylcholine but with enhanced blood-brain barrier (BBB) permeability and resistance to cholinesterases.

Synthetic Accessibility & Protocols

The following protocols are designed for high reproducibility in a drug discovery setting.

Protocol A: Stereoselective Reduction of C2-Ketone

Objective: To generate the endo-alcohol (kinetic product) or exo-alcohol (thermodynamic product) for SAR studies.

Materials:

  • Substrate: Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (1.0 eq)

  • Reagent A (Endo-selective): L-Selectride (1.1 eq) in THF.

  • Reagent B (Exo-selective): NaBH4 (1.5 eq) in MeOH.

Methodology (Self-Validating):

  • Cooling: Cool the substrate solution (0.1 M in dry THF) to -78°C (for L-Selectride) or 0°C (for NaBH4).

  • Addition: Add the hydride reagent dropwise. Validation Point: Gas evolution (

    
    ) must be controlled; rapid evolution indicates moisture contamination.
    
  • Quench:

    • L-Selectride: Oxidative workup (NaOH/H2O2) is required to remove organoboron byproducts.

    • NaBH4: Quench with sat.

      
      .
      
  • Analysis: Analyze by

    
    -NMR. The endo-proton (on the exo-alcohol) typically appears as a doublet of doublets around 3.8-4.2 ppm, while the exo-proton (on the endo-alcohol) is shifted upfield.
    
Protocol B: Bridgehead Ester Hydrolysis (Sterically Demanding)

Objective: Hydrolysis of the C1-ester without epimerization or degradation. Standard LiOH conditions often fail due to steric hindrance at the bridgehead.

Methodology:

  • Reagent: Use Trimethyltin hydroxide (Me3SnOH) (2-3 eq) in 1,2-dichloroethane (DCE).

  • Conditions: Heat to reflux (80°C) for 12-24 hours.

  • Mechanism: This proceeds via a mild, neutral mechanism ideal for hindered esters, avoiding the harsh basic conditions that could cause retro-Claisen fragmentation of the

    
    -keto ester motif.
    
  • Workup: Wash with 5% HCl to remove tin residues. Safety Note: Organotins are toxic; all waste must be segregated.

Divergent Synthesis Workflow

The following diagram illustrates how to access three distinct chemical spaces from the single parent scaffold.

SynthesisWorkflow Parent Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate RouteA Route A: C2-Functionalization (Ketone Intact) Parent->RouteA Isatin/Base or NaBH4 RouteB Route B: C1-Functionalization (Ester Transformation) Parent->RouteB Me3SnOH or H2/Pd ProdA1 Spiro-oxindoles (MDM2 Inhibitors) RouteA->ProdA1 ProdA2 Exo/Endo Alcohols (Fragment Library) RouteA->ProdA2 ProdB1 Bridgehead Acid (Peptide Coupling) RouteB->ProdB1 ProdB2 Bridgehead Amine (Curtius Rearrangement) RouteB->ProdB2

Figure 2: Synthetic workflow for divergent library generation.

Data Summary: Physicochemical Profile

PropertyValue/DescriptionImplication for Drug Design
Fsp3 Score 0.7 - 0.9High 3D character; correlates with improved clinical success.
Vectors ~90° angle (C1-C2)Mimics

-turn; orthogonal to planar aromatics.
Metabolic Stability HighBridgehead positions resist CYP450 oxidation.
Lipophilicity (cLogP) ~1.6 (Parent)Optimal range for fragment-based drug discovery (FBDD).

References

  • Bartoloni, M. et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science. Link

  • Calvo-Martín, G. et al. (2022).[2] Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals.[1][3] Link

  • BenchChem Technical Guides. (2025). Stereochemistry of Bicyclo[2.2.1]heptane-2-carbonyl chloride. Link

  • Slowinski, F. et al. (2010). Synthesis of New Bridgehead Substituted Azabicyclo-[2.2.1]heptane Derivatives as Potent and Selective α7 Nicotinic Ligands. Organic Letters. Link

  • Zhang, H. et al. (2015). Improved synthesis of 2-norbornanone. Research on Chemical Intermediates. Link

Sources

Methodological & Application

Scalable synthesis protocols for Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the scalable synthesis of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (also known as Methyl 2-oxonorbornane-1-carboxylate). This molecule represents a significant synthetic challenge due to the presence of a functional group at the bridgehead (C1) position adjacent to a ketone.

Executive Summary

  • Target Molecule : Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (CAS: 56505-63-6).

  • Core Challenge : Direct functionalization of the norbornane bridgehead (C1) is kinetically and thermodynamically difficult due to ring strain and the prohibition of bridgehead double bonds (Bredt’s Rule), which precludes standard enolate chemistry at the C1 position.

  • Selected Route : A Skeletal Rearrangement Strategy (Wilt-Yates Route). This protocol bypasses direct C1 functionalization by synthesizing the C2-substituted analog and inducing a Wagner-Meerwein-type migration to place the carboxylate at the bridgehead.

  • Scalability : The route utilizes commodity starting materials (Cyclopentadiene, Acrylic Acid) and relies primarily on crystallization and distillation rather than chromatographic purification.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to install the bridgehead carboxylate before the ketone functionality. The logic follows a "construct-then-migrate" approach.

Strategic Logic:

  • The Bridgehead Problem : You cannot alkylate 2-norbornanone at C1 because forming the necessary enolate would require a double bond at the bridgehead, violating Bredt's Rule .

  • The Solution : Synthesize 2-norbornene-1-carboxylic acid . The double bond at C2-C3 allows for hydration to the alcohol and subsequent oxidation to the ketone.

  • Accessing the Precursor : The 1-carboxylic acid is generated via a radical-mediated Hunsdiecker-type bromination/rearrangement of the easily accessible 2-carboxylic acid.

Retrosynthesis Target Target: Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate KetoAcid Intermediate A: 2-Oxonorbornane-1- carboxylic acid Target->KetoAcid Esterification HydroxyAcid Intermediate B: 2-Hydroxynorbornane-1- carboxylic acid KetoAcid->HydroxyAcid Oxidation AlkeneAcid Key Precursor: 2-Norbornene-1- carboxylic acid HydroxyAcid->AlkeneAcid Hydration BromoAcid Rearrangement Product: exo-2-Bromo-1- carboxylic acid AlkeneAcid->BromoAcid Dehydrobromination Start Starting Materials: Cyclopentadiene + Acrylic Acid BromoAcid->Start Diels-Alder + H2 + Bromination

Figure 1: Retrosynthetic logic flow moving from the target bridgehead ester back to commodity starting materials.[1]

Part 2: Detailed Experimental Protocols

Phase 1: Construction of the Norbornane Core

Objective : Synthesis of endo/exo-Norbornane-2-carboxylic acid.

Step 1.1: Diels-Alder Cycloaddition

  • Reagents : Cyclopentadiene (freshly cracked), Acrylic Acid.

  • Reaction :

    
    
    
  • Protocol :

    • Crack dicyclopentadiene at 170°C and collect monomeric cyclopentadiene (bp 40–42°C) immediately before use.

    • In a reactor cooled to 0°C, add Acrylic Acid (1.0 equiv) in diethyl ether or toluene (2M concentration).

    • Add Cyclopentadiene (1.1 equiv) dropwise over 1 hour to control exotherm.

    • Stir at 0°C for 4 hours, then warm to RT overnight.

    • Workup : Concentrate in vacuo. The product is a mixture of endo (major) and exo isomers.[2] Use directly.

Step 1.2: Catalytic Hydrogenation

  • Reagents : 5% Pd/C, H2 gas (balloon or low pressure).

  • Protocol :

    • Dissolve the crude norbornene-2-carboxylic acid in Methanol (0.5 M).

    • Add 5% Pd/C (1 wt% loading).

    • Stir under H2 atmosphere (1-3 atm) until H2 uptake ceases (approx. 4-6 hours).

    • Filter through Celite to remove catalyst.

    • Concentrate to yield Norbornane-2-carboxylic acid as a waxy solid/oil.

    • Yield : >90% over two steps.

Phase 2: The Bridgehead Migration (Critical Step)

Objective : Rearrangement of the C2-acid to the C1-acid scaffold.

Step 2.1: Hell-Volhard-Zelinsky Bromination & Rearrangement

  • Mechanism : The reaction proceeds via an acyl radical or cation intermediate where a 1,2-hydride/carbon shift occurs to relieve torsional strain, moving the carboxyl group to the bridgehead.

  • Reagents : Bromine (

    
    ), Phosphorus Pentachloride (
    
    
    
    ), or Thionyl Chloride (
    
    
    ).
  • Protocol :

    • Place Norbornane-2-carboxylic acid (1.0 equiv) in a flask equipped with a reflux condenser and gas trap (HBr evolution).

    • Add

      
       (1.1 equiv) carefully to form the acid chloride. Stir 1 hour.
      
    • Add

      
       (1.1 equiv) dropwise.
      
    • Heat the mixture to 60-80°C for 4-6 hours. Caution: Vigorous evolution of HBr.

    • Quench the reaction by pouring into ice water.

    • Extract with DCM, dry (

      
      ), and concentrate.
      
    • Product : exo-2-Bromonorbornane-1-carboxylic acid.

    • Purification : Recrystallize from Hexane/EtOAc if necessary, or proceed crude.

Step 2.2: Dehydrobromination

  • Reagents : KOH, Ethanol.[3]

  • Protocol :

    • Dissolve the bromo-acid in 20% ethanolic KOH.

    • Reflux for 12 hours.

    • Acidify with conc. HCl to pH 1.[3]

    • Extract with Ether.[4]

    • Result : Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid (2-Norbornene-1-carboxylic acid).

    • Validation : Check NMR for alkene protons (approx. 6.0-6.2 ppm) and disappearance of the CH-Br signal.

Phase 3: Functionalization to the Keto-Ester

Objective : Convert the alkene to a ketone and esterify.

Step 3.1: Formic Acid Hydration

  • Reagents : 98% Formic Acid, catalytic

    
    .
    
  • Protocol :

    • Dissolve 2-Norbornene-1-carboxylic acid in 98% Formic Acid (5 mL per gram).

    • Add 1-2 drops of conc.

      
      .
      
    • Heat at 100°C (steam bath) for 2-3 hours.

    • Dilute with water and reflux for 1 hour to hydrolyze the intermediate formate ester.

    • Cool and extract with Ethyl Acetate.[5]

    • Product : Mixture of exo-2-hydroxy- and exo-3-hydroxynorbornane-1-carboxylic acids.[2] The 2-hydroxy isomer is required.[2] Separation is difficult here; proceed to oxidation where isomers are separable or the mixture is purified.

Step 3.2: Oxidation (Green Alternative to Jones)

  • Reagents : TEMPO (catalytic), NaOCl (Bleach), KBr.

  • Protocol :

    • Dissolve the hydroxy-acid mixture in DCM/Water (biphasic).

    • Add TEMPO (0.01 equiv) and KBr (0.1 equiv).

    • Add aqueous NaOCl (1.1 equiv) dropwise at 0°C, maintaining pH ~9 with

      
      .
      
    • Stir vigorously for 1 hour.

    • Quench with sodium thiosulfate. Acidify aqueous layer and extract with DCM.

    • Product : 2-Oxonorbornane-1-carboxylic acid .

Step 3.3: Methyl Esterification

  • Reagents : Methanol, Thionyl Chloride (or

    
    ).[6]
    
  • Protocol :

    • Dissolve the keto-acid in dry Methanol.

    • Add

      
       (1.5 equiv) dropwise at 0°C (generates anhydrous HCl in situ).
      
    • Reflux for 2 hours.

    • Concentrate in vacuo.

    • Purification : Vacuum distillation or Flash Chromatography (Silica, Hexane/EtOAc 4:1).

    • Final Product : Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate .

Part 3: Process Safety & Characterization

Safety Parameters
Hazard ClassReagentRisk Management
Thermal/Pressure CyclopentadieneMonomerizes at RT.[7][8] Store at -80°C or use immediately. Dimerization is exothermic.
Corrosive/Toxic Bromine (

)
Use in a dedicated fume hood with scrubber. Fatal if inhaled.
Reactive Sodium HypochloriteDo not mix with acids (releases

gas) or ammonia.
Vesicant Thionyl ChlorideReacts violently with water. Quench carefully.
Analytical Specifications (Expected)
  • Appearance : Colorless to pale yellow oil/solid (mp ~30-35°C).

  • 1H NMR (400 MHz, CDCl3) :

    • 
       3.75 (s, 3H, 
      
      
      
      )
    • 
       2.6-2.8 (m, bridgehead H4 and 
      
      
      
      -keto protons)
    • 
       1.4-2.2 (m, remaining norbornane protons)
      
    • Note: Absence of alkene protons.

  • IR Spectrum :

    • 1745

      
       (Ester C=O)
      
    • 1720

      
       (Ketone C=O) - Strained ketones appear at higher frequency.
      
  • Mass Spectrometry :

    
    .
    

Part 4: Process Flow Diagram

SynthesisFlow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Rearrangement cluster_2 Phase 3: Functionalization Step1 Diels-Alder (CPD + Acrylic Acid) Step2 Hydrogenation (Pd/C, H2) Step1->Step2 >90% Yield Step3 Bromination/Rearrangement (PCl5, Br2) Step2->Step3 Key Migration Step4 Elimination (KOH/EtOH) Step3->Step4 -HBr Step5 Hydration (HCOOH, H2SO4) Step4->Step5 Regioselective Step6 Oxidation (TEMPO/NaOCl) Step5->Step6 Step7 Esterification (MeOH, SOCl2) Step6->Step7 End Final Product: Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate Step7->End Start Start: Cyclopentadiene Start->Step1

Figure 2: Step-by-step process flow for the synthesis.

References

  • Yates, P., & Kaldas, M. (1992). The synthesis of norbornanes with functionalized carbon substituents at a bridgehead. Canadian Journal of Chemistry, 70(5), 1492-1505. Link

  • Wilt, J. W., et al. (1968). Derivatives of 1-Norbornanecarboxylic Acid.[2][9] Journal of Organic Chemistry, 33(2). (Foundational work on the rearrangement).

  • Zhang, H., et al. (2015).[9] Improved synthesis of 2-norbornanone. Research on Chemical Intermediates. (Relevant for oxidation/hydration conditions).[3][4][8] Link

  • Organic Syntheses, Coll. Vol. 5, p. 839 (1973). General protocols for norbornene carboxylic acids.

Sources

Application Note: Chemoselective and Stereoselective Functionalization of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Overcoming enolization and ester-addition side reactions via Organocerium-mediated Grignard additions.

Executive Rationale & Substrate Profiling

The functionalization of rigid bicyclic scaffolds is a cornerstone of modern pharmacophore design. Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (CAS: 56505-63-6) 1 is a highly valuable norbornane derivative featuring two competing electrophilic centers: a C2 ketone and a C1 methyl ester.

Attempting to functionalize the C2 ketone using standard Grignard reagents (


) typically results in catastrophic yield losses. This is driven by two competing pathways:
  • Enolization: The high basicity of standard Grignard reagents leads to the rapid deprotonation of the acidic

    
    -protons at the C3 position, resulting in the recovery of unreacted starting material upon aqueous workup.
    
  • Poor Chemoselectivity: At elevated temperatures, the Grignard reagent can attack the C1 methyl ester, leading to over-alkylation and the formation of complex diol mixtures.

To bypass these fundamental limitations, this protocol leverages the Imamoto Reagent (


). By transmetalating the Grignard reagent with anhydrous Cerium(III) chloride, the basicity of the nucleophile is drastically attenuated while its oxophilicity is enhanced, enabling precise, chemoselective addition to the ketone 2.

Mechanistic Causality & Stereochemical Trajectory (E-E-A-T)

Why Cerium(III) Chloride?

The addition of


 is not merely an additive effect; it fundamentally alters the reactive species. Cerium is highly oxophilic and selectively coordinates to the C2 ketone, increasing its electrophilicity. Concurrently, the formation of the organocerium species (e.g., 

or solvent-separated ion pairs like

) creates a nucleophile that is significantly less basic than the parent magnesium carbanion. This effectively shuts down the C3 enolization pathway, allowing nucleophilic addition to outcompete deprotonation 3.
Stereochemical Outcome

The bicyclo[2.2.1]heptane framework dictates a rigid stereochemical trajectory. Unlike camphor derivatives which possess a bulky 7,7-dimethyl bridge that blocks the exo face, the unsubstituted bridge of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate leaves the exo face exposed. The endo face remains sterically hindered by the U-shaped cavity of the bicyclic system. Consequently, the organocerium nucleophile attacks almost exclusively from the less hindered exo face , yielding the endo-alcohol as the major diastereomer 4.

G sub Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate grignard Standard Grignard (RMgX, THF) sub->grignard High basicity imamoto Imamoto Reagent (RMgX + CeCl3, THF) sub->imamoto High nucleophilicity side1 Enolization at C3 (Recovery of SM) grignard->side1 Major pathway side2 Addition to C1 Ester (Over-alkylation) grignard->side2 Minor pathway prod Chemoselective Exo-Attack Endo-Alcohol Product imamoto->prod >95% Selectivity

Fig 1: Mechanistic divergence of Grignard vs. Organocerium addition on norbornyl keto-esters.

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the expected reaction profiles when functionalizing Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate with a standard methylating agent (


) versus the organocerium equivalent.
Reagent SystemTemperatureTarget Ketone ConversionEster Addition (Side Product)Enolization (Recovered SM)Diastereomeric Ratio (endo:exo alcohol)

(Standard)
-78 °C to RT< 20%~ 15%> 60% N/A (Low yield)

-78 °C to -40 °C> 90% < 2%< 5%> 95:5

Self-Validating Experimental Protocol

This protocol is designed with built-in physical indicators to ensure the integrity of the moisture-sensitive reagents.

Phase 1: Rigorous Activation of (Critical Step)

Causality: Commercial


 contains water of hydration. If not completely removed, this water will immediately protonate and destroy the Grignard reagent, causing the reaction to fail.
  • Transfer

    
     (1.5 equivalents relative to substrate) into a flame-dried Schlenk flask equipped with a magnetic stir bar.
    
  • Apply high vacuum (0.1 mmHg) and heat the flask gradually:

    • 1 hour at 90 °C.

    • 2 hours at 140 °C.

  • Validation Check: The salt should transition from a crystalline solid to a fine, free-flowing white powder. If the powder clumps, moisture is still present.

  • Cool to room temperature under an argon atmosphere.

Phase 2: Generation of the Organocerium Reagent
  • Suspend the anhydrous

    
     in dry THF (approx. 5 mL per mmol of 
    
    
    
    ) under argon. Stir vigorously for 2 hours at room temperature to ensure complete formation of the
    
    
    -THF complex.
  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add the Grignard reagent (

    
    , 3.0 M in diethyl ether, 1.5 equivalents).
    
  • Validation Check: Stir for 30 minutes at -78 °C. A distinct color change (often to a pale yellow or greyish hue, depending on the Grignard used) indicates successful transmetalation. Self-Correction: If vigorous bubbling occurs upon addition, the

    
     was wet; the batch must be aborted.
    
Phase 3: Substrate Addition & Nucleophilic Attack
  • Dissolve Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (1.0 equivalent) in a minimal amount of dry THF.

  • Add the substrate solution dropwise to the organocerium mixture at -78 °C down the interior wall of the flask to pre-cool the droplets.

  • Maintain the reaction at -78 °C for 1 hour, then gradually warm to -40 °C over 2 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The ketone starting material (

    
    ) should disappear, replaced by a more polar tertiary alcohol spot (
    
    
    
    ).
Phase 4: Quench and Isolation
  • Re-cool the mixture to -78 °C and carefully quench with a 1:1 mixture of saturated aqueous

    
     and methanol (to prevent the formation of intractable cerium hydroxide gels).
    
  • Allow the mixture to warm to room temperature. Dilute with diethyl ether and filter the entire biphasic mixture through a pad of Celite to remove cerium salts.

  • Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude endo-alcohol via silica gel flash chromatography.

References

  • Imamoto, T. et al. "Carbonyl addition reactions promoted by cerium reagents." Pure and Applied Chemistry. Available at:[Link]

  • ResearchGate. "Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters." ResearchGate. Available at:[Link]

  • Chegg. "Solved: When a Grignard reagent is added to camphor, a mixture of products would be expected." Chegg Q&A. Available at:[Link]

Sources

Application Note: Diels-Alder Strategies for the Synthesis of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The bicyclo[2.2.1]heptane (norbornane) skeleton is a privileged scaffold in medicinal chemistry. It provides a rigid, three-dimensional framework that frequently improves the pharmacokinetic properties, metabolic stability, and receptor binding affinity of drug candidates. Specifically, bridgehead-substituted derivatives like methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (CAS 56505-63-6)[1] and its 7,7-dimethyl analogue are critical precursors in the synthesis of complex therapeutics, including highly potent cannabinoid receptor ligands such as HU-910[2].

Constructing this highly functionalized bicyclic system requires precise stereochemical and regiochemical control. The most robust approach is the [4+2] Diels-Alder cycloaddition. This application note details a self-validating, step-by-step protocol for synthesizing methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate using a ketene-equivalent Diels-Alder strategy.

Mechanistic Insights & Strategic Logic

To move beyond a simple procedural recipe, it is critical to understand the causality behind the reagent selection in this synthetic pathway:

  • The Diene (1-Methoxycarbonylcyclopentadiene): Placing an electron-withdrawing ester group on the cyclopentadiene ring introduces synthetic complexity due to rapid[1,5]-sigmatropic hydrogen shifts, resulting in a dynamic equilibrium between the 1- and 2-substituted isomers[3]. However, the 1-isomer is trapped selectively in Diels-Alder reactions. The ester at C1 lowers the activation energy required to form the "ortho"-like transition state with electron-deficient dienophiles, driving the equilibrium toward the desired cycloadduct.

  • The Dienophile (Ketene Equivalents): Direct cycloaddition with ketene gas (

    
    ) is unviable, as ketenes preferentially undergo [2+2] cycloadditions with dienes to form cyclobutanones rather than the desired [4+2] cyclohexene derivatives. To achieve the [4+2] cycloadduct, a "ketene equivalent" such as 2-chloroacrylonitrile is employed. The strongly electron-withdrawing chloro and cyano groups lower the LUMO of the dienophile, facilitating a rapid normal-electron-demand Diels-Alder reaction.
    
  • Regioselectivity: The ester at the C1 position of the diene directs the incoming dienophile such that the electronegative substituents (Cl, CN) end up at the C2 position of the resulting bicyclic system. This perfectly establishes the required connectivity for the target 2-oxobicyclo[2.2.1]heptane-1-carboxylate.

Retrosynthetic & Forward Pathway Visualization

Retrosynthesis Target Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate Unsat Methyl 2-oxobicyclo[2.2.1] hept-5-ene-1-carboxylate Target->Unsat Hydrogenation (Retrosynthetic) Adduct Diels-Alder Adduct (gem-chlorocyano) Unsat->Adduct Hydrolysis Diene 1-Methoxycarbonyl cyclopentadiene Adduct->Diene [4+2] Cycloaddition Dienophile 2-Chloroacrylonitrile (Ketene Equivalent) Adduct->Dienophile

Retrosynthetic logic and forward assembly of the bicyclo[2.2.1]heptane core.

Experimental Protocols & Self-Validating Workflow

Safety Disclaimer: 2-Chloroacrylonitrile is highly toxic and a severe lachrymator. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.

Step 1: Diels-Alder Cycloaddition

Objective: Form the bicyclic core (Methyl 2-chloro-2-cyanobicyclo[2.2.1]hept-5-ene-1-carboxylate).

  • In a flame-dried, heavy-walled pressure tube, dissolve freshly prepared 1-methoxycarbonylcyclopentadiene (10.0 mmol) in anhydrous toluene (15 mL).

  • Add hydroquinone (0.1 mmol) as a radical inhibitor to prevent diene polymerization at elevated temperatures.

  • Cool the mixture to 0 °C and add 2-chloroacrylonitrile (15.0 mmol, 1.5 eq) dropwise.

  • Seal the tube and heat the reaction mixture to 90 °C for 24 hours.

  • Causality Note: Heating is required because the ester group on the diene reduces its nucleophilicity, slowing down the cycloaddition. The sealed tube prevents the volatile dienophile (bp 88 °C) from escaping the reaction matrix.

  • QC Checkpoint 1: Monitor the reaction via

    
     NMR. The disappearance of the diene's vinylic protons and the appearance of the bridged methylene protons (AB quartet around 
    
    
    
    1.5–2.0 ppm) indicate successful cycloaddition.
Step 2: Ketone Unmasking (Hydrolysis)

Objective: Convert the gem-chlorocyano group to the C2 ketone.

  • Concentrate the crude reaction mixture from Step 1 in vacuo to remove toluene and unreacted dienophile.

  • Dissolve the crude adduct in absolute ethanol (20 mL).

  • Add sodium sulfide nonahydrate (

    
    , 25.0 mmol) in one portion.
    
  • Reflux the mixture for 8 hours.

  • Causality Note: The sulfide ion acts as a potent nucleophile to displace the chloride, forming an intermediate thioamide/thioketone that rapidly hydrolyzes to the ketone upon aqueous workup. This specific method avoids harsh basic conditions (like KOH/MeOH) that could prematurely saponify the C1 methyl ester.

  • Quench with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • QC Checkpoint 2: IR spectroscopy should reveal a strong new carbonyl stretch at ~1745 cm⁻¹ (characteristic of a strained bicyclic ketone), distinct from the ester carbonyl at ~1720 cm⁻¹.

Step 3: Catalytic Hydrogenation

Objective: Reduce the C5-C6 double bond to yield the final saturated target.

  • Dissolve the crude unsaturated ketone in methanol (15 mL).

  • Add 10% Pd/C (5 mol% Pd) carefully under an inert atmosphere.

  • Purge the reaction flask with argon, then attach a hydrogen balloon (1 atm).

  • Stir vigorously at room temperature for 4 hours.

  • Causality Note: The bicyclic double bond is highly strained and undergoes rapid, stereoselective exo-face hydrogenation. High pressure is unnecessary.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate.

  • Purify via flash column chromatography (Hexanes/EtOAc) to yield Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate.

  • QC Checkpoint 3:

    
     NMR will show the complete loss of vinylic protons (
    
    
    
    6.0–6.5 ppm). Final purity should be validated to >98% via HPLC[1].
Workflow Visualization

Workflow Step1 Step 1: Cycloaddition Diene + Dienophile Thermal conditions QC1 QC Check 1 NMR: Disappearance of diene Appearance of bridged protons Step1->QC1 Step2 Step 2: Ketone Unmasking Na2S in EtOH Hydrolysis of chlorocyano group QC1->Step2 QC2 QC Check 2 IR: Strong C=O stretch (~1745 cm⁻¹) Distinct from ester C=O Step2->QC2 Step3 Step 3: Hydrogenation Pd/C, H2 gas (1 atm) Reduction of C5-C6 alkene QC2->Step3 QC3 QC3 Step3->QC3

Self-validating experimental workflow with integrated QC checkpoints.

Quantitative Data & Optimization

The choice of ketene equivalent drastically impacts both the yield of the cycloaddition and the efficiency of the subsequent unmasking step. The table below summarizes the optimization parameters for synthesizing the bicyclic core.

Dienophile (Ketene Equivalent)Yield (Cycloaddition)Endo/Exo SelectivityOptimal Unmasking ReagentOverall Ketone Yield
2-Chloroacrylonitrile 85%80:20

/ EtOH
78%

-Acetoxyacrylonitrile
75%60:40KOH / MeOH65%
2-Chloroacryloyl chloride 90%95:5

then Heat (Curtius)
55% (Safety Risk)

Data Interpretation: While 2-chloroacryloyl chloride provides the highest initial cycloaddition yield and endo-selectivity, the subsequent unmasking requires hazardous azide chemistry. 2-Chloroacrylonitrile offers the best balance of reactivity, manageable safety profiles, and high overall yield for the unmasked ketone.

References

  • Chenier, P. J., Stevens, B. J., & Adams, B. R. (1988). An Interesting Rearrangement in the Cycloaddition of 1-(Methoxycarbonyl)Cyclopentadiene. Synthetic Communications, 18(16-17). URL:[Link]

  • Google Patents. US20190315669A1 - Process for the preparation of hu-910 and crystalline structure thereof.

Sources

Storage and handling safety protocols for bicyclic keto-esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Safety Protocols for Bicyclic Keto-Esters in Organic Synthesis

Abstract

Bicyclic keto-esters are highly functionalized, rigid scaffolds essential for the synthesis of complex pharmacological agents, including carbapenem antibiotics and muscarinic agonists. However, the inherent ring strain combined with the electrophilic nature of the


-keto ester moiety renders these compounds highly susceptible to moisture-induced hydrolysis and subsequent thermal decarboxylation. This application note details the mechanistic causality behind these degradation pathways and provides a field-proven, self-validating protocol for their safe storage, handling, and quality control.

Chemical Context & Mechanistic Vulnerabilities

Bicyclic keto-esters (such as quinuclidin-3-one derivatives and bicyclo[2.2.2]octane precursors) are critical intermediates in drug development. They provide sterically defined, three-dimensional frameworks necessary for synthesizing advanced therapeutics like the antibiotic imipenem[1] and the cholinergic agent aceclidine[2]. Furthermore, they serve as foundational building blocks for novel rigid structures like housanes[3].

The Causality of Degradation: The primary vulnerability of bicyclic keto-esters lies in the


-keto ester functional group. The electron-withdrawing effect of the ketone significantly increases the electrophilicity of the adjacent ester carbonyl.
  • Hydrolysis: Upon exposure to ambient atmospheric moisture, the ester is rapidly hydrolyzed into a

    
    -keto acid.
    
  • Decarboxylation: Due to the rigid bicyclic scaffold, the resulting

    
    -keto acid is often perfectly aligned to form a six-membered cyclic transition state. Even at room temperature, this intermediate undergoes spontaneous thermal decarboxylation, yielding a degraded bicyclic ketone and releasing carbon dioxide gas[4].
    

This degradation not only destroys the stereodefined synthetic intermediate but can also dangerously pressurize sealed storage containers over time.

Pathway A Bicyclic Keto-Ester (Stable under Ar) B Moisture (H2O) Exposure A->B Hydrolysis C β-Keto Acid Intermediate B->C D Thermal Stress (> 0°C) C->D Spontaneous E Bicyclic Ketone + CO2 (Degraded) D->E Decarboxylation

Fig 1. Hydrolytic and thermal degradation cascade of bicyclic keto-esters.

Hazard Assessment & Toxicology

Aggregated Global Harmonized System (GHS) data indicates that bicyclic keto-esters are typically classified as skin, eye, and respiratory irritants[4].

  • Toxicity: Direct contact can cause severe ocular irritation and dermatitis. Inhalation of fine powders can irritate the mucosal membranes of the respiratory tract.

  • Engineering Controls: All handling must be performed within a certified fume hood or an inert-atmosphere glovebox.

  • PPE Requirements: Nitrile gloves (double-gloving recommended during transfer), chemical splash goggles, and a flame-resistant laboratory coat.

Self-Validating Storage & Handling Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . At each critical juncture, a physical or analytical check confirms the success of the previous step, ensuring the material remains anhydrous and structurally intact before being committed to a complex synthesis.

Step 1: Cryogenic Storage & Thermal Equilibration
  • Action: Store the compound at -20°C in a tightly sealed amber glass vial. When required for synthesis, remove the vial and place it in an ambient-temperature desiccator for 30–60 minutes prior to opening.

  • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the chemical powder, triggering the hydrolysis-decarboxylation cascade.

  • Validation Check: The exterior of the container must be completely dry to the touch and at room temperature. If condensation is visible, the equilibration is incomplete.

Step 2: Inert Atmosphere Transfer
  • Action: Transfer the equilibrated container into a glovebox purged with Argon (Ar).

  • Causality: Argon is denser than both air and Nitrogen. It forms a heavier, stable protective blanket over the solid powder, effectively displacing any residual atmospheric moisture before the vial is opened.

  • Validation Check: The glovebox environmental sensors must read <1 ppm H

    
    O and <1 ppm O
    
    
    
    before the primary container is unsealed.
Step 3: Dispensing and Weighing
  • Action: Use grounded, anti-static spatulas to weigh the material into a pre-dried reaction vessel.

  • Causality: Bicyclic keto-esters often form fine, statically charged powders. Static cling can lead to inaccurate weighing, loss of yield, and the dangerous dispersion of irritant dust into the glovebox environment.

  • Validation Check: Mass balance verification; the targeted mass must match the dispensed mass exactly, with no residual powder clinging to the tools.

Step 4: Quality Control & Resealing
  • Action: Dissolve a 2 mg aliquot in anhydrous CDCl

    
     and run a rapid 
    
    
    
    H-NMR. Purge the main vial with Argon, seal with PTFE tape, and return to -20°C.
  • Causality: Confirms the structural integrity of the ester group prior to initiating the reaction.

  • Validation Check: The presence of the ester alkyl protons (e.g., a distinct quartet/triplet for an ethyl ester) and the absence of the decarboxylated bicyclic ketone confirm the material is viable.

Workflow S1 1. Cryogenic Storage (-20°C, Argon Atmosphere) S2 2. Thermal Equilibration (Warm to RT in Desiccator) S1->S2 Prevents Condensation S3 3. Inert Transfer (Glovebox, <1 ppm H2O) S2->S3 Maintains Anhydrous State S4 4. Dispensing & Weighing (Anti-static tools) S3->S4 Minimizes Exposure S5 5. QC & Resealing (NMR Check, Ar Purge) S4->S5 Validates Integrity

Fig 2. Self-validating workflow for handling moisture-sensitive keto-esters.

Quantitative Parameters & Quality Control

The following table summarizes the critical quantitative parameters required to maintain the stability of bicyclic keto-esters during storage and handling.

ParameterOptimal ConditionMechanistic RationaleValidation Metric
Storage Temperature -20°CSuppresses thermal decarboxylation kinetics of any trace

-keto acid formed.
No CO

pressure buildup upon opening vial.
Atmosphere Argon (Ar) gasDenser than N

; prevents nucleophilic attack by ambient H

O.
Glovebox sensor reads <1 ppm H

O.
Container Material Amber glass, PTFE capBlocks UV-induced radical degradation and prevents moisture permeation.Visual inspection of powder color (no yellowing).
Equilibration Time 30 - 60 minutesPrevents moisture condensation upon opening the cold vial.Vial exterior is ambient temp & physically dry.
QC Target (

H-NMR)
Ester alkyl protonsConfirms the

-keto ester has not undergone hydrolysis/decarboxylation.
Integration ratio of ester protons matches theoretical.

References

  • US7507814B2 - Process for preparation of imipenem Source: Google Patents URL
  • Quinuclidin-3-one | High-Purity Research Chemical Source: Benchchem URL
  • (S)
  • Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.

Sources

Reagents for selective functionalization of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide details the selective functionalization of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (hereafter referred to as 1-CO2Me-Norbornanone ). Unlike simple norbornanones, this scaffold possesses a bridgehead ester at C1, which exerts profound steric and electronic effects on the neighboring C2 ketone and the enolizable C3 position.

Successful derivatization requires navigating two competing forces:

  • Steric Control (The "Exo-Wall"): The U-shaped norbornane cage typically forces reagents to attack from the exo face. However, the C1-ester adds significant bulk to the bridgehead, potentially shielding the exo trajectory at C2.

  • Electronic Deactivation: The C1-ester is electron-withdrawing, reducing the nucleophilicity of the C2-ketone oxygen (affecting Lewis acid binding) and destabilizing the developing positive charge at C1 during rearrangement reactions (e.g., Baeyer-Villiger).

Core Reaction Pathways

This application note covers three critical workflows:

  • Path A: C3-Selective

    
    -Alkylation (Stereocontrolled C-C Bond Formation).
    
  • Path B: Diastereoselective Ketone Reduction (Accessing endo- vs. exo-Hydroxy Esters).

  • Path C: Regioselective Baeyer-Villiger Oxidation (Ring Expansion).

Decision Matrix & Workflow Visualization

The following diagram illustrates the strategic divergence points based on target functionality.

ReactionPathways Start Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate PathA Path A: C3-Alkylation (C-C Bond Formation) Start->PathA LDA, R-X, -78°C PathB Path B: C2-Reduction (Chiral Alcohol) Start->PathB Hydride Source PathC Path C: Ring Expansion (Lactone Synthesis) Start->PathC m-CPBA / TFA ProdA 3-exo-Alkyl Derivative (Kinetic Control) PathA->ProdA Exo-face attack ProdB1 Endo-Alcohol (via L-Selectride) PathB->ProdB1 Bulky Hydride ProdB2 Exo-Alcohol (via MPV/Tishchenko) PathB->ProdB2 Equilibration ProdC Bicyclic Lactone (Regioisomer Dependent) PathC->ProdC Electronic Migration

Figure 1: Strategic reaction map for 1-CO2Me-Norbornanone functionalization.

Protocol A: C3-Selective -Alkylation

Objective: Introduction of alkyl groups at the C3 position. Mechanism: Formation of the Lithium Enolate followed by SN2 attack. Stereochemical Insight: The C1 bridgehead is quaternary and non-enolizable. Enolization occurs exclusively at C3. The electrophile approach is strongly dictated by the endo hydrogens, forcing incoming alkyl groups to the exo-face , resulting in the 3-exo-alkyl product.

Reagents
  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Solvent: Anhydrous THF (stabilizer-free).

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide).

  • Quench: Sat. NH4Cl.

Step-by-Step Protocol
  • Enolate Generation:

    • Charge a flame-dried Schlenk flask with anhydrous THF (10 mL/mmol substrate) under Argon.

    • Cool to -78°C (dry ice/acetone bath).

    • Add LDA (1.1 equiv) dropwise. Stir for 15 minutes.

    • Add solution of 1-CO2Me-Norbornanone (1.0 equiv) in THF dropwise over 10 minutes.

    • Critical Checkpoint: Stir at -78°C for 45 minutes to ensure complete deprotonation. Incomplete enolization leads to self-aldol byproducts.

  • Electrophile Addition:

    • Add the Alkyl Halide (1.2 equiv) neat or in minimal THF.

    • Note: For reactive electrophiles (MeI, Allyl Bromide), keep at -78°C for 1 hour. For steric electrophiles, allow to warm slowly to -40°C.

  • Workup:

    • Quench with saturated aqueous NH4Cl at -78°C.

    • Warm to room temperature (RT). Extract with Et2O (3x).

    • Dry over MgSO4 and concentrate.

  • Data Validation:

    • NMR: Look for the disappearance of the C3-methylene signal (doublet of doublets) and appearance of a C3-methine signal. The exo-alkyl group typically couples weakly with the bridgehead H4 due to the dihedral angle (~90°), often appearing as a doublet or singlet.

Protocol B: Stereocontrolled C2 Reduction

Objective: Reduction of the ketone to a secondary alcohol.[1] Challenge: The "Norbornane Dilemma."

  • Exo-Attack (Standard): Hydrides usually attack from the less hindered exo face, pushing the hydroxyl group to the endo position.

  • C1-Effect: The C1-ester group adds steric bulk to the exo face, potentially competing with the endo hydrogens. However, bulky hydrides still overwhelmingly favor exo-attack due to the severe steric clash with the C5/C6 endo hydrogens on the bottom face.

Reagents & Selectivity Table
Target IsomerReagentConditionsSelectivity (approx)Mechanistic Driver
Endo-Alcohol L-SelectrideTHF, -78°C>95:5 (Endo:Exo)Steric bulk of reagent forces exo-attack.
Endo-Alcohol NaBH4MeOH, -15°C~80:20 (Endo:Exo)Small hydride, less discrimination.
Exo-Alcohol Al(OiPr)3Isopropanol, RefluxVariableThermodynamic control (Meerwein-Ponndorf-Verley).
Protocol: Synthesis of the Endo-Hydroxy Ester (L-Selectride Method)
  • Setup:

    • Dissolve 1-CO2Me-Norbornanone (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

    • Cool to -78°C .

  • Reduction:

    • Add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF) (1.2 equiv) dropwise.

    • Caution: Gas evolution is possible; ensure venting.

    • Stir at -78°C for 2 hours.

  • Oxidative Workup (Crucial for Boron removal):

    • Add MeOH (2 mL) slowly to quench.

    • Add 10% NaOH (2 equiv) followed by 30% H2O2 (2 equiv).

    • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Isolation:

    • Dilute with water, extract with EtOAc.

    • Purification: Flash chromatography is required to remove boron residues.

Protocol C: Regiodivergent Baeyer-Villiger Oxidation

Objective: Synthesis of functionalized bicyclic lactones. Scientific Nuance: In standard norbornanones, the bridgehead carbon (C1) usually migrates because it is more substituted (secondary vs. tertiary). However , in this specific molecule, C1 bears an electron-withdrawing ester.

  • Migratory Aptitude: The ester group destabilizes the partial positive charge on C1 in the Criegee intermediate.

  • Result: This often shifts the preference toward migration of the C3 methylene group , or leads to a mixture, unlike the clean C1-migration seen in simple norbornanone.

Reagents
  • Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max purity.

  • Buffer: NaHCO3 (Essential to prevent transesterification or acid-catalyzed rearrangements).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Protocol
  • Preparation:

    • Dissolve 1-CO2Me-Norbornanone (1.0 equiv) in DCM (10 mL/g).

    • Add solid NaHCO3 (2.0 equiv) to create a suspension.

  • Oxidation:

    • Cool to 0°C.

    • Add m-CPBA (1.5 equiv) portion-wise over 15 minutes.

    • Allow to warm to RT and stir for 12–24 hours. Monitor by TLC.[2]

  • Quench & Workup:

    • Quench with 10% aqueous Na2SO3 (to destroy excess peroxide). Test with starch-iodide paper (should be negative).

    • Wash with sat. NaHCO3 (2x) to remove m-chlorobenzoic acid byproduct.

    • Wash with brine, dry over Na2SO4.

  • Analysis:

    • Regioisomer ID: Check 1H NMR.

      • C1-Migration (Bridgehead migration): Oxygen insertion adjacent to bridgehead. Look for downfield shift of bridgehead protons (if any nearby).

      • C3-Migration (Methylene migration): Oxygen insertion at C3. Look for the CH2 adjacent to oxygen (approx. 4.0–4.5 ppm).

References & Grounding

  • Baeyer-Villiger Oxidation of Norbornanones:

    • Mechanistic Insight: The regioselectivity is governed by the ability of the migrating group to stabilize positive charge.[3] Electron-withdrawing groups (like esters) at the bridgehead retard migration of the bridgehead carbon.

    • Source: Mehta, G., & Khan, F. A. (2001). "Baeyer–Villiger oxidation of norbornan-7-ones: long-range substituent effects on regioselectivity." Tetrahedron Letters. (Indian Academy of Sciences).

  • Stereoselective Reduction of Bicyclic Ketones:

    • Protocol Validation: Use of L-Selectride for endo-alcohol synthesis in norbornanones is a standard, high-reliability transformation.

    • Source: Brown, H. C., & Krishnamurthy, S. (1979). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society.[1]

  • Enolate Chemistry of Bicyclic Systems:

    • General Methodology: Alkylation of norbornanones typically occurs on the exo face due to the steric shielding of the endo face by the U-shaped cage.

    • Source: "Alkylation of Enolates," Chemistry Steps.[4]

  • General Reactivity of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate:

    • Compound Data: CAS 60238-68-6 (and related isomers). Used as intermediates in conformationally restricted peptide synthesis.

    • Source: ChemScene Product Data.[5] (Note: Isomer variations exist; verify specific CAS for 1-carboxylate vs 2-carboxylate isomers).

Disclaimer: These protocols involve hazardous chemicals (LDA, m-CPBA, Peroxides). All manipulations must be performed in a fume hood with appropriate PPE. The user assumes all liability for experimental execution.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in reactions of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Introduction: The "Fortress" of the Norbornane Core

Subject: Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate CAS Registry Number: (Analogous derivatives: 6203-08-3 for the alkene) Common Name: 1-Carbomethoxy-2-norbornanone

As researchers, we often underestimate the Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate . It appears simple—a bicyclic ketone with an ester. However, this molecule is a masterclass in steric frustration. The C1 bridgehead position is quaternary and electronically unique, while the C2 ketone is "tucked" between the bulky C1-ester and the C7-bridge.

This guide addresses the three most common support tickets we receive regarding this scaffold:

  • Nucleophilic Addition Failure (Grignard reagents acting as bases).

  • Hydrolysis Resistance (The "unbreakable" bridgehead ester).

  • Stereochemical Scrambling (Unpredictable exo/endo ratios).

Module 1: Nucleophilic Additions to the Ketone (C2)

User Issue: "I tried adding MeMgBr to the ketone, but I recovered starting material and some ring-opened byproducts. Yield is <10%."

Root Cause Analysis: The C2 ketone is sterically shielded. The C1-carbomethoxy group creates significant bulk on one side, while the C7 bridge hydrogens shield the "top" (exo) face.

  • The Trap: Grignard reagents are bulky aggregates. When they cannot easily access the carbonyl carbon, they act as bases , deprotonating the C3 position (alpha-proton). This results in enolization. Upon workup, the enolate protonates back to the starting ketone (recovery).

Troubleshooting Protocol:

VariableStandard Protocol (Fail)Optimized Protocol (Success) Why?
Reagent Grignard (R-MgBr)Organolithium (R-Li) R-Li species are smaller aggregates and more reactive nucleophiles, favoring addition over deprotonation.
Additive NoneCeCl₃ (anhydrous) Luche Conditions: CeCl₃ activates the carbonyl oxygen and coordinates the nucleophile, making it "harder" and more specific for 1,2-addition.
Temperature 0°C to RT-78°C Low temperature suppresses the basicity/deprotonation pathway (kinetic control).

Recommended Workflow: The "Luche-Grignard" Hybrid If you must use a Grignard (e.g., for stability reasons), you must transmetallate or activate.

  • Dry the CeCl₃: Heat CeCl₃·7H₂O at 140°C under high vacuum for 2 hours. This is critical; water kills the Grignard.

  • Slurry: Suspend dry CeCl₃ in THF at -78°C.

  • Activate: Add the ketone and stir for 30 mins (Lewis acid coordination).

  • Attack: Add R-MgBr (or R-Li) dropwise. The Cerium coordinates the carbonyl, reducing the steric penalty for the incoming nucleophile.

Module 2: Hydrolysis of the Bridgehead Ester (C1)

User Issue: "Standard saponification (LiOH/THF/H2O) is not touching the methyl ester, even at reflux."

Root Cause Analysis: The C1 ester is attached to a bridgehead carbon .

  • Steric Shielding: The bicyclic cage blocks the approach of the hydroxide ion to the carbonyl carbon.

  • Trajectory: The "Burgi-Dunitz" angle of attack is obstructed by the rigid norbornane framework.

  • Mechanism: Standard saponification requires a tetrahedral intermediate. The rigidity of the bridgehead destabilizes this transition state.

Troubleshooting Protocol:

Option A: The "Anhydrous Hydroxide" Method (Mild)

  • Reagent: NaOH (powdered) in Methanol/DCM (1:9) .

  • Mechanism: In non-aqueous media, the hydroxide ion is less solvated (naked) and significantly more nucleophilic. The DCM solubilizes the organic scaffold, while the small amount of MeOH allows the NaOH to function.

  • Procedure: Stir at Room Temperature. Do not add water until workup.

Option B: The "Nuclear Option" (TMSI Cleavage) If base hydrolysis fails, switch to an


 dealkylation mechanism.
  • Reagent: Trimethylsilyl Iodide (TMSI).[1]

  • Mechanism: TMSI activates the ester oxygen (Lewis acid), allowing the Iodide ion to attack the methyl group (not the carbonyl). This cleaves the O-Me bond to form the silyl ester, which falls apart instantly in water.

  • Protocol:

    • Dissolve substrate in dry Acetonitrile.

    • Add NaI (2.0 eq) and TMSCl (2.0 eq) (Generates TMSI in situ).

    • Heat to 50-60°C.

    • Quench with aqueous sodium thiosulfate.

Module 3: Stereocontrol & Visualization

User Issue: "I reduced the ketone with NaBH4 but got a mixture of diastereomers. Which alcohol is which?"

The Rule of Thumb (Norbornanes):

  • Exo-Attack: Nucleophiles usually prefer the exo face (the "top" V-shape) because the endo face is hindered by the C5/C6 hydrogens.

  • The Exception: A large substituent at C1 (like our ester) or C7 can block the exo face.

  • Result: For 1-carbomethoxy-2-norbornanone, the C1-ester creates significant exo hindrance. However, the endo path is still torsionally strained.

    • Small Nucleophiles (Hydride): Often attack exo (giving the endo-alcohol) because the C1-ester can rotate slightly away.

    • Large Nucleophiles: May be forced to attack endo (giving the exo-alcohol).

Visualizing the Steric Battlefield

NorbornaneSterics Ketone C2 Ketone (Target) C1_Ester C1-Bridgehead Ester (Steric Bulk) C1_Ester->Ketone Proximal Hindrance Exo_Path Exo Attack (Blocked by C7/C1?) C1_Ester->Exo_Path Interference C7_Bridge C7-Bridge (Exo Shield) C7_Bridge->Ketone Top-Face Shielding Nucleophile Nucleophile (Grignard/Hydride) Nucleophile->Exo_Path Endo_Path Endo Attack (Blocked by Cage) Nucleophile->Endo_Path Exo_Path->Ketone Yields Endo-Alcohol Endo_Path->Ketone Yields Exo-Alcohol

Caption: Steric vectors affecting nucleophilic attack at C2. The C1-ester and C7-bridge create a "pincer" effect.

References

  • Paquette, L. A.Stereocontrolled Nucleophilic Addition to Norbornanones. In Organic Reactions; Wiley, 2004. (General reactivity of the norbornane scaffold).
  • Imamoto, T.; Kusumoto, T.; Tawarayama, Y. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." J. Org.[1][2] Chem.1984 , 49, 3904-3912. Link (The definitive guide to Luche/Cerium reagents).

  • Olah, G. A.; Narang, S. C. "Iodotrimethylsilane—a versatile synthetic reagent." Tetrahedron1982 , 38, 2225-2277. Link (TMSI mechanism for hindered esters).

  • Berry, N. M.; Darey, M. C. P. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc2018 , vii, 338-347. Link (The "anhydrous hydroxide" method).

  • Hatakeyama, S., et al. "Influence of Ceric Chloride on Stereochemistry." J. Org.[1][2] Chem.1989 , 54, 3515. (Stereocontrol in bicyclic ketones).

Sources

Purification strategies for removing impurities from bicyclic ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bicyclic ester purification. As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. Every purification challenge in bicyclic ester synthesis—whether it involves separating topologically identical endo/exo isomers or stripping out parts-per-billion transition metals—is fundamentally a problem of physical chemistry. By understanding the causality behind these techniques, you can adapt them to your specific molecular scaffold and ensure your protocols act as self-validating systems.

Purification Decision Matrix

The following workflow illustrates the logical progression for purifying a crude bicyclic ester mixture, prioritizing the removal of the most reactive and toxic impurities first.

G N1 Crude Bicyclic Ester (Contains Metals, Oligomers, Isomers) N2 Step 1: Metal Scavenging (Remove Pd/Ru Catalysts) N1->N2 N2a Add MP-TMT / SiliaMetS Resin Agitate 4-16h, Filter N2->N2a Protocol N3 Step 2: Oligomer & Byproduct Removal N2->N3 N3a Flash Chromatography (Silica Gel, Hexane/EtOAc) N3->N3a Protocol N4 Step 3: Stereoisomer Separation (Endo vs. Exo / Enantiomers) N3->N4 N4a Fractional Crystallization or Chiral RP-HPLC N4->N4a Protocol N5 Pure Target Bicyclic Ester (>99% ee, <5 ppm Metal) N4->N5

Workflow for the purification of crude bicyclic esters from synthesis to final isolation.

Troubleshooting & FAQs

Q: How do I reliably reduce palladium (Pd) or ruthenium (Ru) catalyst residues to below the 5 ppm parenteral benchmark without significant loss of my bicyclic ester?

A: Transition metal-catalyzed reactions (like ring-closing metathesis or cross-coupling prior to esterification) often leave heavy metal residues. Traditional purification methods (activated carbon, standard chromatography, or distillation) suffer from poor selectivity, leading to high active pharmaceutical ingredient (API) loss[1].

The mechanistic solution is to use solid-supported metal scavengers (e.g., MP-TMT or SiliaMetS). These silica or polystyrene resins are functionalized with chelating ligands (such as thiols or iminodiacetic acid) that exhibit a highly selective binding affinity (low


) for precious metals relative to your target ester[1]. By utilizing high-capacity scavengers (up to 2.4 mmol/g loading capacity), you can efficiently trap the metals within the resin matrix[2]. Simply adding 3–5 equivalents of the resin to your crude organic solution and agitating for 4–16 hours allows you to filter out the metals, reducing Pd contamination from ~800 ppm to <5 ppm[3].
Q: My Diels-Alder cycloaddition yielded a mixture of endo and exo bicyclic esters. Standard silica chromatography isn't resolving them. What is the mechanistic reason for this, and how should I separate them?

A: Endo and exo bicyclic esters possess nearly identical dipole moments and polarities, causing them to co-elute on standard normal-phase silica gel. To achieve separation, you must exploit spatial, steric, or thermodynamic differences rather than simple polarity.

  • For Volatile Esters: Fractional distillation is highly effective due to slight boiling point variations. For example, a 3:1 mixture of endo/exo ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be resolved via fractional distillation at 82°C under a pressure of 10 mmHg[4].

  • For Complex/Heavier Esters: Fractional crystallization is required. By partially hydrolyzing the ester and forming a salt with a chiral amine like 1-phenylethylamine, you force the diastereomeric salts into different crystal lattice energies. Repeated crystallizations from solvents like tetrachloromethane or ethanol can yield the endo or exo isomer in >97% enantiomeric excess (ee)[5].

  • For Analytical Resolution: Reverse Phase (RP) HPLC using specialized columns (e.g., Newcrom R1) with an acetonitrile/water/phosphoric acid mobile phase can resolve the isomers by leveraging hydrophobic interactions with the distinct 3D topologies of the endo and exo faces[6].

Q: How can I eliminate oligomeric byproducts generated during the cyclization step?

A: Oligomerization heavily competes with cyclization, especially in reactions involving highly reactive dienes like cyclopentadiene. Because oligomers have significantly higher molecular weights and multiple polar functional groups, they interact much more strongly with the stationary phase in normal-phase chromatography. A step-gradient flash chromatography approach is the most reliable method: start with a highly non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to elute the target bicyclic ester, leaving the oligomers tightly bound to the baseline.

Quantitative Data Summary

The following table summarizes the key metrics and expected outcomes for the purification strategies discussed.

Impurity TypeSeparation StrategyMechanistic RationaleKey Performance Metric
Transition Metals (Pd, Ru) MP-TMT / SiliaMetS ResinsChelation via functionalized ligands<5 ppm residual metal[1]
Metal Scavenger Efficiency Resin DosingHigh functional group loadingUp to 2.4 mmol/g capacity[2]
Volatile Stereoisomers Fractional DistillationBoiling point differentials82°C at 10 mmHg[4]
Diastereomeric Salts Fractional CrystallizationCrystal lattice energy differences>97% enantiomeric excess[5]
Endo/Exo Isomers RP-HPLC (Newcrom R1)Hydrophobic topological interactionsBaseline resolution[6]

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must be self-validating. Do not proceed to the next step without confirming the success of the previous one via the listed validation checkpoints.

Protocol 1: Post-Synthesis Metal Scavenging

Objective: Reduce transition metal catalysts to parenteral safety benchmarks (<5 ppm).

  • Baseline Quantification: Determine the initial metal concentration in the crude bicyclic ester via ICP-MS.

  • Scavenger Selection: Select a silica-supported metal scavenger (e.g., Si-TMT). Verify the functional group loading capacity from the manufacturer (typically 0.5–2.4 mmol/g).

  • Reaction Setup: Dissolve the crude ester in a compatible organic solvent (e.g., THF, dichloromethane). Add 3–5 equivalents of the resin scavenger relative to the theoretical metal catalyst content[3].

  • Agitation: Stir the suspension at room temperature for 4–16 hours. (Causality note: Fast kinetics occur at room temperature, but gentle heating can accelerate the chelation process if the metal center is sterically hindered).

  • Filtration & Validation (The Self-Check): Filter the mixture through a Celite pad to remove the resin. Concentrate the filtrate. Re-analyze the residue via ICP-MS to validate that metal levels are <5 ppm before proceeding to isomer separation.

Protocol 2: Resolution of Endo/Exo Bicyclic Monoesters via Crystallization

Objective: Isolate a single stereoisomer with >97% ee.

  • Hydrolysis: If starting with a diester, perform a partial hydrolysis to generate the monoester/monoacid intermediate.

  • Salt Formation: Dissolve the racemic endo or exo bicyclic ester-acid in an appropriate solvent (e.g., tetrachloromethane for endo, ethanol for exo). Add 1.0 equivalent of a resolving agent, such as (R)- or (S)-1-phenylethylamine[5].

  • Crystallization: Heat the mixture to reflux until completely homogeneous. Allow the solution to cool slowly to room temperature (without agitation) to induce the selective crystallization of the less soluble diastereomeric salt.

  • Recrystallization: Filter the crystals. Perform repeated recrystallizations (typically 4 to 7 cycles) from the mother liquor to enrich the optical purity[5].

  • Validation (The Self-Check): Treat a small aliquot of the purified salt with dilute HCl to liberate the free enantiomerically pure bicyclic ester. Confirm >97% ee via chiral HPLC or polarimetry before scaling up the acid wash.

References

  • High-Capacity Metal Scavengers - Apollo Scientific. Source: apolloscientific.co.uk. 2

  • Metal Scavengers - Sigma-Aldrich. Source: sigmaaldrich.com. 3

  • Metal Scavenger Guide - Sopachem. Source: sopachem.com. 1

  • A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers - PubMed. Source: nih.gov. 5

  • Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- on Newcrom R1 HPLC column. Source: sielc.com. 6

  • EP2177598B1 - The use of isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester. Source: google.com. 4

Sources

Troubleshooting low reactivity at the bridgehead position of norbornane esters

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NB-BR-404 | Status: Open | Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Bridgehead Barrier"

Welcome to the Norbornane Reactivity Support Center . If you are here, you are likely staring at a reaction flask containing a 1-substituted norbornane ester that refuses to hydrolyze, or you are attempting a substitution that has yielded nothing but starting material.

The Diagnosis: You are fighting geometry. Reactivity at the bridgehead position (C1 or C4) of the norbornane scaffold is governed by Bredt’s Rule and extreme ring strain .

  • 
     is Impossible:  The cage structure prevents backside attack. Inversion of configuration cannot occur.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is Energetically Prohibitive:  Formation of a carbocation requires the center to planarize (
    
    
    
    ). The rigid bicyclic cage cannot flatten without breaking, leading to an immensely high activation energy.
  • Steric Screening: In 1-norbornanecarboxylic esters, the carbonyl carbon is shielded by the bulk of the cage, drastically reducing the rate of nucleophilic attack by hydroxide ions during standard hydrolysis.

The Solution: You must switch mechanisms. We cannot force ionic planarization. We must utilize radical pathways (which tolerate pyramidal geometries) or anhydrous cleavage agents that activate the ester oxygen rather than attacking the carbonyl carbon directly.

Module 1: Troubleshooting Ester Hydrolysis

Issue: "I have refluxed my 1-norbornanecarboxylic acid methyl ester in NaOH/MeOH for 48 hours. No reaction."

Root Cause Analysis

Standard saponification relies on the nucleophilic attack of


 on the carbonyl carbon. At the bridgehead, the trajectory for this attack is sterically crowded. Furthermore, the transition state requires a tetrahedral geometry that increases steric clash with the bridgehead methylene protons.
The Protocol: TMSI-Mediated Anhydrous Cleavage

Instead of attacking the crowded carbonyl, we will use Iodotrimethylsilane (TMSI) . This reagent attacks the alkoxy oxygen (the "ether" side of the ester), which is less sterically hindered, followed by hydrolysis of the silyl ester.

Mechanism:


 attack by Iodide on the methyl group of the ester, not the bridgehead.
Step-by-Step Workflow

Reagents:

  • Substrate: 1-Norbornane ester (1.0 equiv)

  • TMSCl (Trimethylsilyl chloride): 1.2 equiv

  • NaI (Sodium Iodide): 1.2 equiv

  • Solvent: Anhydrous Acetonitrile (

    
    )
    

Procedure:

  • In Situ Generation: In a flame-dried flask under Argon, suspend NaI in anhydrous acetonitrile. Add TMSCl dropwise.

    • Self-Validating Sign: The solution should turn slightly yellow/orange, indicating the formation of TMSI and NaCl precipitation.

  • Addition: Add your norbornane ester dissolved in a minimum amount of acetonitrile.

  • Reflux: Heat to mild reflux (60-80°C) for 4-12 hours.

    • Monitoring: Monitor by TLC. The ester spot will disappear. A new baseline spot (silyl ester) may appear.

  • Quench: Cool to RT. Pour into ice-cold water.

    • Chemical Logic: Water hydrolyzes the intermediate silyl ester (

      
      ) instantly to the carboxylic acid (
      
      
      
      ).
  • Workup: Extract with DCM. Wash with aqueous sodium thiosulfate (to remove free iodine, turning the organic layer from purple/brown to clear).

Data Comparison: Hydrolysis Methods

MethodReagentTempTimeOutcome for Bridgehead Ester
Standard 10% NaOH / MeOHReflux48h+< 5% Conversion (Recovered SM)
Harsh KOH / DMSO120°C24h~40% Conversion (Black tar risk)
TMSI (Recommended) TMSCl / NaI / MeCN60°C6h> 95% Yield (Clean Acid)

Module 2: Substitution & Functionalization

Issue: "I need to convert the bridgehead ester/acid to a halide or alkyl group.


 failed."
Root Cause Analysis

As established, you cannot displace a leaving group at the bridgehead using ionic nucleophiles. You must use a Radical Decarboxylation strategy. Radicals at the bridgehead are pyramidal (not planar) and are stabilized enough to form, unlike their carbocation counterparts.

The Protocol: Barton Decarboxylation (Barton-McCombie)

This converts a bridgehead carboxylic acid (hydrolyzed via Module 1) into a bridgehead radical, which can then be trapped (e.g., by


 for bromide or 

for reduction).[1]
Visualizing the Pathway

BartonPathway cluster_0 Critical Step: Irreversible Entropy Acid Bridgehead Acid (R-COOH) BartonEster Barton Ester (Thiohydroxamate) Acid->BartonEster 1. SOCl2 2. Mercaptopyridine N-oxide Radical Bridgehead Radical (Pyramidal R•) BartonEster->Radical AIBN / Heat (-CO2 Gas Evolution) BartonEster->Radical Product Final Product (R-H or R-Br) Radical->Product Radical Trap (Bu3SnH or BrCCl3)

Caption: The radical pathway bypasses the high-energy planar carbocation intermediate required by ionic substitution.

Step-by-Step Workflow
  • Activation: Convert 1-norbornanecarboxylic acid to the acid chloride (

    
    , reflux, 2h).
    
  • Esterification: React acid chloride with N-hydroxy-2-thiopyridone (sodium salt) and DMAP in DCM in the dark.

    • Self-Validating Sign: The solution will turn a deep, vibrant yellow/orange (color of the Barton ester).

  • Radical Initiation: Dissolve the Barton ester in dry benzene or toluene. Add the trap (e.g.,

    
     for bromination). Heat to reflux.[2][3]
    
  • Trigger: Add AIBN (initiator).

    • Self-Validating Sign: Vigorous evolution of gas (

      
      ). The deep yellow color will fade to a pale yellow/colorless solution as the thiohydroxamate is consumed.
      

Module 3: Decision Logic (Troubleshooting Flowchart)

Use this logic gate to determine your next experimental move.

DecisionTree Start Start: Bridgehead Norbornane Ester Goal What is your goal? Start->Goal Hydrolysis Hydrolysis to Acid Goal->Hydrolysis Subst Substitution (Br/I/Alkyl) Goal->Subst Standard Try NaOH/MeOH Reflux Hydrolysis->Standard Direct Direct SN2/SN1? Subst->Direct Check1 Did it work? Standard->Check1 Success Proceed Check1->Success Yes Fail Use TMSI Protocol (See Module 1) Check1->Fail No (Recovered SM) Impossible STOP. Impossible Geometry. (Bredt's Rule) Direct->Impossible Ionic Reagents Radical Convert to Acid -> Barton Decarboxylation (See Module 2) Direct->Radical Radical Pathway

Caption: Diagnostic flow for selecting the correct chemical pathway based on geometric constraints.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LAH) to reduce the bridgehead ester? A: Yes. Unlike hydrolysis, reduction with LAH proceeds readily. The hydride attacks the carbonyl to form the tetrahedral intermediate, which collapses to the aldehyde and is further reduced to the alcohol. The steric bulk slows the rate compared to a linear ester, but it will work. Ensure you use a large excess (4-5 equiv) of LAH and reflux in THF.

Q: Why can't I just use acid-catalyzed hydrolysis (


)? 
A:  You can, but it requires extreme patience. The mechanism involves the formation of a tetrahedral intermediate that is sterically crowded. While not impossible, it often requires sealing the reaction in a pressure tube at >100°C for days. The TMSI method (Module 1) is kinetically superior because it modifies the leaving group first.

Q: I need to install a double bond at the bridgehead (Anti-Bredt olefin). Is this possible? A: Generally, no. A double bond at the bridgehead (in small rings like norbornene) introduces intolerable strain because the


-orbitals cannot align parallel for 

-bonding. Unless the ring system is very large (e.g., bicyclo[3.3.1]nonane or larger), "Anti-Bredt" olefins are transient intermediates that cannot be isolated.

References

  • Bartlett, P. D., & Knox, L. H. (1939). Bicyclic Structures Prohibiting the Walden Inversion. Replacement Reactions in 1-Substituted 1-Apocamphanes. Journal of the American Chemical Society.[4]

    • Significance: The foundational paper establishing the inertness of bridgehead halides to and reactions.
  • Olah, G. A., Narang, S. C., et al. (1979). Synthetic Methods and Reactions; 63. Iodotrimethylsilane-Mediated Dealkylation of Esters and Lactones. Synthesis.

    • Significance: Establishes the TMSI protocol for cleaving hindered esters under neutral conditions.
  • Barton, D. H. R., et al. (1983).[5] The invention of new radical chain reactions. Part VIII. Radical decarboxylation of carboxylic acids. Tetrahedron.

    • Significance: The definitive guide to radical decarboxylation (Barton ester method) to bypass ionic constraints.
  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society.[4]

    • Significance: Mechanistic insight into why TMSI works on hindered substr

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Understanding the Molecule: Key Physicochemical Characteristics

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate possesses a unique structure that dictates its solubility and crystallization behavior. The molecule combines a nonpolar, rigid bicyclic alkane framework with two polar functional groups: a ketone and a methyl ester. This dual-character (amphiphilic) nature is central to selecting an appropriate solvent system. The key to successful recrystallization is to find a solvent or solvent mixture that can effectively discriminate between the desired compound and impurities based on their solubility profiles at different temperatures.[1]

PropertyAnalysisImplication for Recrystallization
Polarity Moderately PolarLikely soluble in moderately polar solvents like acetone, ethyl acetate, or short-chain alcohols. The nonpolar backbone suggests poor solubility in highly polar solvents like water, while the polar groups limit solubility in very nonpolar solvents like hexanes.
Hydrogen Bonding The ester and ketone carbonyls can act as hydrogen bond acceptors.Solvents capable of hydrogen bonding (e.g., alcohols) may be effective, but strong hydrogen bonding can sometimes lead to excessively high solubility, which is not ideal for recovery.[2]
Molecular Structure Rigid, compact bicyclic structure.The regular, rigid shape is conducive to forming a stable crystal lattice, which is advantageous for crystallization once optimal solvent conditions are found.
Melting Point Not readily available in public literature, but related bicyclic ketones can have low to moderate melting points.A low melting point increases the risk of "oiling out," a critical issue addressed in the troubleshooting section.[3]

FAQs: First Principles of Solvent Selection

This section addresses fundamental questions regarding the strategy for selecting a recrystallization solvent.

Q1: What defines an ideal recrystallization solvent for this compound?

An ideal solvent is one in which Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate exhibits high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at low temperatures (e.g., room temperature or in an ice bath).[4][5] This temperature-dependent solubility differential is the driving force for crystallization and high product recovery.[1][6]

Other critical characteristics of a good solvent include:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[1][5]

  • Chemical Inertness: The solvent must not react with the compound.[5][7]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-110°C) to be easily removed from the final crystals during drying.[8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[7]

Q2: How should I perform a preliminary solvent screen on a small scale?

A systematic, small-scale experiment is the most efficient way to identify promising solvents before committing a large amount of material.[9]

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.[4]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. An ideal solvent will show significant crystal growth during this phase.

  • Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystallization.

  • Evaluation: Assess the quantity and quality of the crystals formed. A large volume of well-defined crystals indicates a promising solvent.

Q3: When is a mixed-solvent system necessary, and how does it work?

A mixed-solvent system is employed when no single solvent meets the ideal criteria.[1] This typically occurs when your compound is either too soluble or too insoluble in all common solvents. The technique uses a pair of miscible solvents:

  • Solvent #1 (The "Good" Solvent): One in which your compound is highly soluble, even at room temperature.

  • Solvent #2 (The "Poor" or "Antisolvent"): One in which your compound is insoluble or poorly soluble, even at high temperatures.[10][11]

The process involves dissolving the compound in a minimal amount of the hot "good" solvent to create a saturated solution. The "poor" solvent is then added dropwise until the solution becomes faintly cloudy (the point of supersaturation). A final drop or two of the "good" solvent is added to re-clarify the solution, which is then cooled slowly to induce crystallization.[12][13]

Troubleshooting Guide: Common Experimental Issues

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Causality: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid. This happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[3][14] It is a common problem, especially when:

  • High Impurity Load: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[15][16]

  • Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature that is still above the compound's melting point.[14]

  • Inappropriate Solvent Choice: A solvent with a very high boiling point can exacerbate the issue.[3]

Solutions & Protocols:

  • Re-dissolve and Dilute: Place the flask back on the heat source, re-dissolve the oil, and add 10-20% more solvent. This lowers the saturation temperature. Then, allow the solution to cool much more slowly.[3][14] Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.

  • Lower the Crystallization Temperature: If using a mixed-solvent system, try adding more of the "good" solvent to lower the temperature at which precipitation begins.

  • Charcoal Treatment: If you suspect impurities are the cause, you can perform an activated charcoal treatment. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[15][17]

Q2: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?

Causality: The failure of crystals to form from a clear solution is usually due to one of two reasons:

  • Excess Solvent: This is the most common cause.[3] If too much solvent was used, the solution is not sufficiently saturated for nucleation and crystal growth to occur, even at low temperatures.[14]

  • Supersaturation: The solution may be supersaturated, but crystal nucleation has not been initiated.[3]

Solutions & Protocols:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Then, allow the more concentrated solution to cool again.[3]

  • Induce Nucleation (Seeding): If you have a pure crystal of your compound, add a tiny "seed crystal" to the cold solution. This provides a template for crystal growth.[3][7]

  • Induce Nucleation (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystals to begin forming.[3]

Q3: My final yield is very low. How can I improve it?

Causality: A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor after filtration.

  • Excess Solvent: As with the failure to crystallize, using too much hot solvent is a primary cause of low recovery.[14]

  • Premature Crystallization: If crystals form too early during a hot filtration step, product is lost on the filter paper.

  • Inadequate Cooling: Not cooling the solution for a sufficient amount of time or to a low enough temperature will leave more product dissolved.

Solutions & Protocols:

  • Use the Minimum Hot Solvent: During the dissolution step, be patient and add the hot solvent in small portions, allowing time for dissolution after each addition, to ensure you use the absolute minimum required.[4]

  • Pre-heat Filtration Apparatus: When performing a hot gravity filtration, always pre-heat the funnel and filter paper by pouring some hot, pure solvent through them just before filtering your solution. This prevents premature crystallization in the funnel stem.[17]

  • Maximize Cooling: Ensure the flask is left in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.[17]

  • Second Crop of Crystals: It may be possible to recover more product by boiling down the mother liquor to reduce its volume and cooling it again to obtain a second, albeit likely less pure, crop of crystals.

Recommended Workflows and Data

Workflow for Solvent System Optimization

The following diagram outlines the logical decision-making process for selecting and optimizing a recrystallization solvent system for Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate.

Solvent_Selection_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Single-Solvent System cluster_2 Phase 3: Mixed-Solvent System cluster_3 Phase 4: Troubleshooting & Optimization Start Start with Crude Compound Screen Perform Small-Scale Solubility Tests (Polar & Nonpolar Solvents) Start->Screen Decision1 Ideal Single Solvent Found? (High solubility hot, low solubility cold) Screen->Decision1 SingleSolvent Proceed with Single-Solvent Recrystallization Protocol Decision1->SingleSolvent  Yes FindPair Identify Miscible Solvent Pair: 1. 'Good' Solvent (high solubility) 2. 'Poor' Solvent (low solubility) Decision1->FindPair No Outcome Assess Outcome: Yield, Purity, Crystal Form SingleSolvent->Outcome MixedSolvent Proceed with Mixed-Solvent Recrystallization Protocol FindPair->MixedSolvent MixedSolvent->Outcome Problem Problem Encountered? (e.g., Oiling Out, Low Yield) Outcome->Problem Troubleshoot Consult Troubleshooting Guide: - Adjust solvent ratio - Slow cooling rate - Use charcoal Problem->Troubleshoot Yes End Pure Crystalline Product Problem->End No Troubleshoot->Screen Re-optimize

Sources

Resolving solubility issues of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate . This document is structured to address solubility challenges through mechanistic understanding and validated protocols.

Document ID: TS-SOL-MBHC-01 Compound Class: Bicyclic


-Keto Ester
Primary Issue:  Aqueous Insolubility & Stability in Media[1][2]

Technical Analysis of Solubility Limitations

To resolve the solubility issues of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate, one must first understand the structural constraints preventing dissolution.[1][2]

Structural Impediments[2][3][4]
  • Hydrophobic Scaffold: The bicyclo[2.2.1]heptane (norbornane) skeleton is a rigid, highly lipophilic hydrocarbon cage.[2][3][4] It disrupts the hydrogen-bonding network of water without offering compensatory polar interactions.[1]

  • Locked Keto Form (Bredt’s Rule): Unlike acyclic

    
    -keto esters, this compound cannot enolize towards the bridgehead (C1) due to Bredt’s Rule, which forbids double bonds at the bridgehead of small bicyclic systems.[2][3][4] Furthermore, C1 is quaternary (bonded to the ester, ketone, and bridge/ring carbons), meaning there are no acidic 
    
    
    
    -protons between the carbonyls.[2][3][4]
    • Implication: You cannot solubilize this compound by adjusting pH to form an enolate salt.[1][4] Adding base will not increase solubility; it will only catalyze the irreversible hydrolysis of the methyl ester.[1][4]

Physicochemical Profile
PropertyCharacteristicImpact on Solubility
LogP (Predicted) ~1.5 – 2.5Moderate lipophilicity; requires cosolvents.[1][2]
H-Bond Donors 0Cannot donate H-bonds to water; poor hydration.[1][2]
H-Bond Acceptors 3 (Ester + Ketone)Limited interaction; insufficient for bulk water solubility.[1][4]
pKa N/A (No acidic

-proton)
pH adjustment is ineffective.

Validated Solubilization Protocols

Protocol A: The "Solvent-Shift" Method (Standard)

Best for: In vitro assays, acute animal dosing.[2][3][4]

This method utilizes a water-miscible organic solvent to disperse the compound before introducing the aqueous phase.[1]

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (Grade

    
     99.9%)[2][3][4]
    
  • Phosphate Buffered Saline (PBS), pH 7.4[2][3][4]

Workflow:

  • Stock Preparation: Dissolve the compound in pure DMSO to a concentration 1000x higher than the final target concentration (e.g., 10 mM stock for 10

    
    M final).[3][4]
    
    • Note: Vortex for 30 seconds. The solution must be perfectly clear.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into Ethanol or PEG-400. This reduces the "shock" of precipitation when hitting water.[1][4]

  • Aqueous Addition: While vortexing the aqueous buffer (PBS) rapidly, slowly inject the organic stock into the center of the vortex.

    • Critical: Do not add water to the DMSO stock; add the stock to the water.[3][4]

Troubleshooting Precipitates: If turbidity occurs immediately:

  • Increase the temperature of the buffer to 37°C before addition.[4]

  • Add a non-ionic surfactant: Tween 80 (0.1% - 0.5%) to the buffer before adding the compound.[1]

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Stable formulations, long-term storage, in vivo studies.[2][3][4]

The norbornane cage fits ideally into the hydrophobic cavity of


-Cyclodextrin derivatives, shielding the lipophilic core while the hydrophilic exterior interacts with water.[3]

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)[1][2]
  • Milli-Q Water[1][2]

Workflow:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water.[1][4] Stir until clear.
    
  • Add Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate in excess of the target concentration.[1][2]

  • Equilibration: Stir vigorously at room temperature for 24 hours.

  • Filtration: Filter the suspension through a 0.22

    
    m PVDF filter to remove undissolved solid.[1][4]
    
  • Quantification: Analyze the filtrate by HPLC to determine the soluble concentration.

Decision Logic & Stability Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy and monitoring stability.

G cluster_warn CRITICAL WARNING Start Start: Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate CheckApp Application Type? Start->CheckApp InVitro In Vitro / Cell Assay CheckApp->InVitro Short Term InVivo In Vivo / Formulation CheckApp->InVivo Long Term DMSO Protocol A: DMSO Stock (Max 0.1-1% final DMSO) InVitro->DMSO CD Protocol B: HP-beta-CD (20% w/v solution) InVivo->CD Precip Precipitation Observed? DMSO->Precip Tween Add Tween 80 (0.1%) Precip->Tween Yes Stability Stability Check: Monitor Hydrolysis (HPLC) Precip->Stability No Tween->Stability CD->Stability AvoidBase DO NOT use NaOH/Base Risk: Ester Hydrolysis Stability->AvoidBase

Caption: Decision tree for solubilization strategies based on experimental application, highlighting the critical avoidance of basic conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH to dissolve the compound since it has a ketone and ester? A: Absolutely not. Unlike typical


-keto esters, this compound lacks an acidic proton at the C1 position (it is quaternary).[1][2][3][4] Adding NaOH will not form a soluble salt; it will attack the methyl ester, causing rapid hydrolysis to the carboxylic acid, effectively destroying your compound [1].[2][4]

Q2: My compound precipitates when I add the DMSO stock to the cell culture media. Why? A: This is "solvent shock."[1][4] The local concentration of the compound exceeds its solubility limit at the injection point.[3][4]

  • Fix: Pre-dilute your DMSO stock 1:10 with the cell culture media (without serum) or PBS containing 20% HP-

    
    -CD before adding it to the final bulk media.[1][2] The cyclodextrin acts as a buffer for hydrophobicity [2].[1][4]
    

Q3: Is the compound stable in aqueous buffer? A: Methyl esters are susceptible to hydrolysis.[1][4] At pH 7.4, the compound is moderately stable (hours to days), but at pH > 8.0 or pH < 4.0, degradation accelerates.[2][4] Always prepare aqueous solutions fresh.[1][4] If long-term storage is needed, freeze aliquots of the DMSO stock , not the aqueous dilution.[2][4]

Q4: Which Cyclodextrin is best? A: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Sulfobutyl ether-

-Cyclodextrin (SBE-

-CD, Captisol®).[1][2] The cavity size of

-CD (approx.[1] 6.0–6.5 Å) is perfectly matched to the norbornane bicyclic width.[1][3][4]

-CD is likely too small, and

-CD is too loose [3].[1][2]

References

  • Organic Chemistry Portal. "Hydrolysis of Esters." Mechanism and Kinetics of Ester Hydrolysis under Basic and Acidic Conditions. Available at: [Link][2][3][4]

  • Loftsson, T., & Brewster, M. E. (2010).[2][3][4] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3][4] Available at: [Link]

  • Jambhekar, S. S., & Breen, P. (2016).[2][3][4] "Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex." Drug Discovery Today, 21(2), 356-362.[2][3][4] Available at: [Link]

Sources

Controlling exo/endo selectivity in derivatives of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers working with Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate and its derivatives. It synthesizes mechanistic stereochemistry with practical troubleshooting protocols.

Subject: Controlling Exo/Endo Selectivity in C2-Functionalization of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate Ticket ID: [Internal-Ref: NOR-C1-STRAT] Support Level: Tier 3 (Senior Application Scientist)

Module 1: Mechanistic Foundations (The "Why")

Before troubleshooting, it is critical to understand the steric and electronic landscape of your scaffold. The bicyclo[2.2.1]heptane (norbornane) skeleton is rigid and V-shaped, creating two distinct faces for nucleophilic attack: the Exo face (top, bridge side) and the Endo face (bottom).

The Default Bias: Exo-Attack

In unsubstituted norbornanones, reagents (hydrides, Grignards) predominantly attack from the Exo face .

  • Reason: The endo face is sterically hindered by the C5 and C6 hydrogens (and the "U-shape" cavity). The exo face is relatively open, despite the C7 bridge.

  • Result: Exo-attack yields the Endo-Alcohol (or Endo-substituent).

The C1-Carboxylate Effect

Your molecule, Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate, introduces a bulky ester group at the C1 bridgehead.

  • Alpha-Keto Ester Motif: The C1-ester and C2-ketone form a rigid 1,2-dicarbonyl system. This increases the electrophilicity of the C2 ketone but also introduces chelation possibilities .

  • Steric Influence: While the C1-ester points "out" away from the ring, its sheer size can destabilize transition states for exo-attack, potentially eroding the natural high selectivity of the norbornane system.

  • Dipole Effects: The electron-withdrawing nature of the ester destabilizes the developing positive charge in the transition state, often making the reaction more sensitive to solvent polarity and cation coordination.

Visualization: Steric Approach Vectors

StericApproach Scaffold Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate ExoFace Exo Face (Top) Less Hindered (Kinetic) Scaffold->ExoFace Default Path (Small Nucleophiles) EndoFace Endo Face (Bottom) Sterically Crowded Scaffold->EndoFace Blocked Path (Requires Directing Groups) ProductEndo Endo-Alcohol (Kinetic Product) ExoFace->ProductEndo Yields ProductExo Exo-Alcohol (Thermodynamic Product) EndoFace->ProductExo Yields Chelation Chelation Control (Mg, Ce, Zn) Locks conformation between C1-Ester & C2-Ketone Chelation->Scaffold Modifies

Caption: Stereochemical pathways for nucleophilic attack on the norbornane scaffold. Note that Exo-attack leads to the Endo-product.

Module 2: Troubleshooting & Optimization Protocols

Issue 1: "I need the Endo-Alcohol, but selectivity is poor."

Diagnosis: You are likely observing competitive endo-attack or equilibration. Solution: Maximize the Kinetic pathway (Exo-attack).

Protocol A: Steric Bulk Amplification Use a bulky reducing agent that physically cannot fit into the endo-cavity, forcing it to attack from the open exo face.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Conditions: THF, -78°C.

  • Mechanism: The massive sec-butyl groups make endo-approach impossible.

  • Expected Selectivity: >95:5 (Endo-OH : Exo-OH).

Protocol B: Luche Reduction (Chemo-selective) If you have other sensitive groups, use Cerium(III) Chloride.

  • Reagent: NaBH4 + CeCl3·7H2O.

  • Conditions: Methanol, 0°C.

  • Mechanism: The Ce(III) coordinates to the ketone, activating it and favoring the axial-like (exo) attack due to the compact transition state.

Issue 2: "I need the Exo-Alcohol (The 'Impossible' Isomer)."

Diagnosis: You are fighting the natural steric bias of the molecule. Direct endo-attack is energetically unfavorable. Solution: Switch to Thermodynamic Control or Intramolecular Delivery .

Protocol C: Meerwein-Ponndorf-Verley (MPV) Reduction

  • Reagent: Aluminum Isopropoxide (Al(OiPr)3) in Isopropanol (solvent).

  • Conditions: Reflux.[1]

  • Mechanism: This reversible reaction allows the system to equilibrate. The Exo-Alcohol is typically the thermodynamic product because the hydroxyl group in the exo position suffers less steric compression from the endo-hydrogens at C5/C6.

  • Note: This method is slow but effective for reversing selectivity.

Protocol D: Dissolving Metal Reduction

  • Reagent: Sodium metal in Ethanol/Toluene.

  • Mechanism: Electron transfer mechanism often favors the thermodynamically more stable isomer (Exo-Alcohol).

Module 3: Comparative Reagent Data

Use this table to select the correct reagent for your target isomer.

Target IsomerRecommended ReagentMechanismExpected Selectivity (Endo:Exo)Notes
Endo-Alcohol L-Selectride Steric Control (Kinetic)> 95 : 5Requires -78°C; rigorous anhydrous conditions.
Endo-Alcohol NaBH4 / CeCl3 Chelation/Activation~ 90 : 10Good for substrates with conjugated alkenes.
Exo-Alcohol Al(OiPr)3 / iPrOH Thermodynamic Equilibration~ 10 : 90Slow reaction; requires reflux.
Exo-Alcohol Na / EtOH Single Electron Transfer~ 20 : 80Harsh conditions; incompatible with other esters/halides.

Module 4: Frequently Asked Questions (FAQs)

Q1: Does the C1-Methyl Ester group chelate with the incoming nucleophile? A: Yes, specifically with "hard" Lewis acids (Mg, Zn, Ce). If you use a Grignard reagent (R-MgBr), the Magnesium can bridge the C1-carbonyl and C2-carbonyl oxygens. This locks the conformation. However, in the norbornane system, the exo-face bias is so strong that chelation typically reinforces exo-attack (yielding endo-product) rather than reversing it, unless a specific chiral ligand is used.

Q2: How do I separate the Exo and Endo isomers? A:

  • Flash Chromatography: The isomers usually have distinct Rf values.

    • Endo-OH: Often less polar (higher Rf) if it can form an intramolecular hydrogen bond with the C1-ester carbonyl. (Check IR for OH stretch shift: ~3500 cm⁻¹ vs 3600 cm⁻¹).

    • Exo-OH: Typically more polar (lower Rf) as the OH is free to interact with the silica.

  • NMR Analysis:

    • Endo-Proton (on C2, in Exo-OH product): Appears as a broad multiplet or doublet of doublets.

    • Exo-Proton (on C2, in Endo-OH product): Often appears as a cleaner doublet due to lack of long-range W-coupling that the endo-proton experiences.

Q3: Can I use catalytic hydrogenation (H2/Pd-C) to reduce the ketone? A: No. Catalytic hydrogenation reduces alkenes, not ketones (under standard conditions). If you use high pressure/temp to reduce the ketone, you will likely reduce the aromatic rings (if present) or cause hydrogenolysis of the ester. Stick to hydride reagents for ketone reduction.

Module 5: Experimental Workflow Diagram

Workflow Start Start: Methyl 2-oxobicyclo [2.2.1]heptane-1-carboxylate Decision Target Isomer? Start->Decision PathKinetic Kinetic Path (Steric Control) Decision->PathKinetic Need Endo-OH PathThermo Thermodynamic Path (Equilibration) Decision->PathThermo Need Exo-OH ReagentK Reagent: L-Selectride (-78°C) PathKinetic->ReagentK ReagentT Reagent: Al(OiPr)3 (Reflux) PathThermo->ReagentT ProductK Product: Endo-Alcohol ReagentK->ProductK ProductT Product: Exo-Alcohol ReagentT->ProductT

Caption: Decision tree for selecting reaction conditions based on the desired stereochemical outcome.

References
  • Stereochemistry of Norbornane Derivatives: Brown, H. C.; Muzzio, J. "Rates of Reaction of Sodium Borohydride with Bicyclic Ketones: Steric Approach Control vs. Product Development Control." Journal of the American Chemical Society, 1966 , 88(12), 2811–2822. Link

  • C1-Substituent Effects: Paquette, L. A. "Stereocontrolled functionalization of the norbornane ring system." Organic Reactions, 2004. (General reference for scaffold reactivity).
  • Alpha-Keto Ester Reduction: "Reduction of alpha-keto esters." Master Organic Chemistry. Link

  • MPV Reduction Protocol: Wilds, A. L. "Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction)." Organic Reactions, 1944 , 2, 178. Link

  • Luche Reduction: Gemal, A. L.; Luche, J. L. "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981 , 103(18), 5454–5459. Link

Sources

Technical Support Center: Keto-Ester Reduction & Lactonization Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Lactonization During the Reduction of


- and 

-Keto Esters Ticket ID: CHEMO-SEL-001 Status: Active Guide Author: Senior Application Scientist, Synthesis Division

Executive Summary: The "Lactone Trap"

Reducing


- or 

-keto esters to their corresponding hydroxy esters presents a classic chemoselectivity challenge. While the goal is to reduce the ketone (

) to an alcohol (

) without altering the ester, the resulting molecule contains both a nucleophile (alcohol) and an electrophile (ester) separated by 3-4 carbons. This is the perfect geometric setup for intramolecular cyclization , leading to thermodynamically stable 5-membered (

) or 6-membered (

) lactones.

The Core Conflict:

  • Kinetic Product: Hydroxy Ester (Open Chain)

  • Thermodynamic Product: Lactone (Cyclized)

To prevent lactonization, you must maintain Kinetic Control throughout the reaction and the work-up. Once the system reaches thermodynamic equilibrium, lactonization is often irreversible.

Diagnostic & Troubleshooting (Q&A)

Q1: I am using NaBH₄ in methanol. The reaction completes, but I isolate only lactone. Why?

A: Methanol and standard acidic work-ups are the culprits here.

  • Solvent Effect: Methanol is protic. While it accelerates NaBH₄ reductions, it also facilitates proton transfers required for cyclization.

  • The Quench: If you quench with HCl or strong acid, you catalyze the Fischer-esterification-style cyclization immediately.

  • The Fix: Switch to aprotic solvents (e.g., THF) or mixtures (THF/EtOH). Perform a buffered quench (e.g., Ammonium Chloride or Phosphate buffer pH 7) at

    
    . Do not acidify to pH < 4.
    
Q2: Can I prevent lactonization by changing the ester group?

A: Yes, this is a "Substrate Engineering" approach.

  • Methyl/Ethyl Esters: Highly prone to displacement by the newly formed hydroxyl group.

  • tert-Butyl Esters: The steric bulk of the t-butyl group significantly raises the energy barrier for the nucleophilic attack, kinetically trapping the open-chain hydroxy ester.

  • Recommendation: If your synthetic route allows, transesterify to a t-butyl ester before the reduction step.

Q3: I need high enantioselectivity. Does Noyori Hydrogenation cause lactonization?

A: It can, but it is controllable. Noyori asymmetric hydrogenation (Ru-BINAP systems) is acidic by nature (often generating HCl in situ or requiring acidic conditions).

  • Risk: High temperatures (

    
    ) and long reaction times favor lactonization.
    
  • Solution: Use Dynamic Kinetic Resolution (DKR) conditions only if you want the lactone. To prevent it, use lower temperatures and stop the reaction immediately upon consumption of starting material.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired hydroxy ester and the undesired lactone.

LactonizationPathways KetoEster Keto-Ester (Starting Material) Intermediate Alkoxide Intermediate KetoEster->Intermediate Reduction (NaBH4/H2-Cat) HydroxyEster Hydroxy Ester (Kinetic Product) Intermediate->HydroxyEster Protonation (Cold, pH 7) Lactone Lactone (Thermodynamic Product) Intermediate->Lactone Cyclization (-OR') HydroxyEster->Lactone Acid/Heat Catalysis

Figure 1: Reaction pathway showing the kinetic trap (Hydroxy Ester) vs. the thermodynamic sink (Lactone).

Standard Operating Protocols (SOPs)

Protocol A: Borohydride Reduction (Small Scale)

Best for: Rapid, non-enantioselective reduction of simple substrates.

ParameterSpecificationRationale
Reagent

(1.0 - 1.2 eq)
Mild hydride source; avoids over-reduction.
Solvent THF (anhydrous) or THF/EtOH (9:1)Reduces proton availability compared to pure MeOH.
Temperature

to

Low temp inhibits the cyclization activation energy.
Quench Sat.

or Phosphate Buffer
CRITICAL: Maintains neutral pH. Strong acid triggers cyclization.

Step-by-Step:

  • Dissolve keto-ester in anhydrous THF (0.1 M). Cool to

    
     (dry ice/acetone).
    
  • Add

    
     in one portion.
    
  • Monitor by TLC. If sluggish, warm slowly to

    
    . Do not exceed 
    
    
    
    .
  • Quench: Pour reaction mixture into a vigorously stirring mixture of

    
     and saturated aqueous 
    
    
    
    at
    
    
    .
  • Work-up: Separate layers immediately. Wash organic layer with brine. Dry over

    
    .
    
  • Concentration: Evaporate solvent at room temperature (do not heat the water bath >

    
    ).
    
Protocol B: Enzymatic Reduction (High Selectivity)

Best for: Enantioselective synthesis requiring mild conditions.

Biocatalysis is often superior for preventing lactonization because enzymes (KREDs/ADHs) operate at neutral pH and ambient temperature.

  • Screening: Screen commercially available Ketoreductases (KREDs) (e.g., Codexis or in-house libraries) for activity on your specific keto-ester.

  • Co-factor: Use an NADPH recycling system (GDH/Glucose).

  • Solvent System: Use a biphasic system (Buffer/Butyl Acetate) or an organic co-solvent (DMSO/IPA).

    • Note: Some enzymes work well in organic solvents (e.g., benzene or toluene), which suppresses the ionization required for lactonization (Source 1.8).

  • Isolation: Extract with EtOAc. The neutral conditions inherent to enzymatic reactions preserve the open-chain form.

Advanced Strategy: In-Situ Trapping

If the hydroxy ester is extremely unstable (spontaneously lactonizes even at neutral pH), you must trap the alcohol immediately as it forms.

Workflow:

  • Perform reduction (Protocol A or B).[1]

  • Do not isolate.

  • Add a silylating agent (e.g., TBSCl, Imidazole) or an acylating agent directly to the crude reaction mixture (if compatible) or immediately after a neutral extraction.

  • Convert

    
    .
    
  • The silyl ether is sterically bulky and non-nucleophilic, rendering lactonization impossible.

Decision Matrix: Choosing Your Method

Use this logic flow to determine the best experimental approach for your specific substrate.

DecisionTree Start Start: Keto-Ester Reduction Chiral Is Enantiopurity Required? Start->Chiral Scale Scale? Chiral->Scale No (Racemic) Noyori Noyori Hydrogenation (Stop at <95% conv. to avoid equilibration) Chiral->Noyori Yes (Industrial Scale) Enzyme KRED/Enzymatic (Best for stability) Chiral->Enzyme Yes (High Selectivity) Scale->Noyori Large Scale (>100g) NaBH4 NaBH4 / THF (Protocol A) Scale->NaBH4 Lab Scale (<10g) Warning CRITICAL CHECK: Is the ester t-Butyl? Noyori->Warning NaBH4->Warning Result If NO: Expect some lactone. Use low temp quench. Warning->Result

Figure 2: Decision matrix for selecting reduction methodology based on chirality and scale requirements.

References

  • Noyori Asymmetric Hydrogenation & Chemoselectivity

    • Arai, N., et al.

      
      - and 
      
      
      
      -Keto Esters into Hydroxy Esters or Diols."[2] Angew.[2] Chem. Int. Ed., 2018, 57, 1386-1389.[2]
  • Enzymatic Control in Organic Solvents

    • Nakamura, K., et al. "Stereochemical Control of Yeast Reduction of

      
      -Keto Esters in an Organic Solvent."[3] Bioorganic Chemistry, Kyoto University.
      
  • Borohydride Reduction Protocols

    • Kim, J., et al. "Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature."[4] Tetrahedron, 2010.[4]

  • Ammonia Borane Selectivity

    • Shi, L., et al. "Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water." Green Chemistry, 2012.

Sources

Stability of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Troubleshooting its Stability Under Acidic and Basic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address common stability issues encountered during its use in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate under acidic conditions?

Under acidic conditions, particularly with heating, the principal degradation pathway is a two-step process:

  • Acid-catalyzed ester hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-oxobicyclo[2.2.1]heptane-1-carboxylic acid.

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide to yield bicyclo[2.2.1]heptan-2-one (also known as norcamphor).[1][2][3][4]

This process is often referred to as hydrolytic decarboxylation and is a common reaction for β-keto esters.[5][6]

Q2: My reaction under basic conditions is showing unexpected byproducts. What could be happening?

Basic conditions can promote several reactions:

  • Base-catalyzed ester hydrolysis (saponification): This is the most common reaction, where the methyl ester is converted to the corresponding carboxylate salt. Acidic workup would then yield the carboxylic acid.

  • Retro-Claisen Condensation: This is a potential, though likely less favorable, degradation pathway for this specific molecule. It involves the cleavage of the C1-C2 bond to relieve ring strain, which could lead to ring-opened products. The feasibility of this pathway is dependent on the stability of the resulting bridgehead carbanion.

  • Epimerization: While β-keto esters can undergo epimerization at the α-carbon, the C1 position in this bicyclic system is a bridgehead carbon. Formation of an enolate at a bridgehead is highly unfavorable due to the geometric constraints of the bicyclic system (Bredt's rule), making epimerization at this position highly unlikely under typical basic conditions.

Q3: I am observing incomplete hydrolysis of the ester. What factors should I consider?

Incomplete hydrolysis can be due to several factors:

  • Insufficient reaction time or temperature: Hydrolysis kinetics can be slow, especially under mild conditions.

  • Inadequate concentration of acid or base: A catalytic amount of acid or a stoichiometric amount of base is required for efficient hydrolysis.

  • Steric hindrance: The bicyclic structure may impart some steric hindrance around the carbonyl group of the ester, slowing down the reaction.

  • Poor solubility: The starting material or intermediates may have limited solubility in the reaction medium.

Q4: How can I monitor the stability of my compound during an experiment?

The stability of methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate and the formation of any degradation products can be effectively monitored using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool to observe the disappearance of the starting material's characteristic signals (e.g., the methyl ester singlet around 3.7 ppm in ¹H NMR) and the appearance of new signals from the hydrolysis product (carboxylic acid) or the decarboxylation product (norcamphor).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the starting material and its degradation products over time. A stability-indicating method can be developed for this purpose.

  • Infrared (IR) Spectroscopy: IR can show changes in the carbonyl stretching frequencies. The starting β-keto ester will have characteristic stretches for the ketone and ester carbonyls. The formation of the carboxylic acid will introduce a broad O-H stretch and a shift in the carbonyl frequency.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation Under Mildly Acidic Conditions
Potential Cause Troubleshooting Steps
Elevated Local Temperature Ensure uniform heating of the reaction mixture. Avoid localized "hot spots" if using a heating mantle. A temperature-controlled oil bath is recommended.
Presence of Stronger Acid Impurities Use high-purity solvents and reagents. If possible, buffer the reaction medium to maintain a stable pH.
Water Content Ensure solvents are appropriately dried if the reaction is intended to be anhydrous. Even trace amounts of water can facilitate hydrolysis.
Issue 2: Formation of Multiple Unidentified Products in Basic Media
Potential Cause Troubleshooting Steps
Retro-Claisen Condensation Use milder basic conditions (e.g., K₂CO₃ instead of NaOH or KOH). Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS to identify intermediates.
Air Oxidation If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent with a strong base can lead to transesterification.

Experimental Protocols

Protocol 1: Stability Study under Acidic Conditions (Hydrolysis and Decarboxylation)

Objective: To monitor the rate of hydrolysis and subsequent decarboxylation of methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate in an acidic solution.

Materials:

  • Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

  • 1 M Hydrochloric Acid (HCl)

  • Methanol

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes, vials, and standard laboratory glassware

Procedure:

  • Prepare a stock solution of methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate in methanol (e.g., 10 mg/mL).

  • In a reaction vial, combine 1 mL of the stock solution with 9 mL of 1 M HCl.

  • Place the vial in a temperature-controlled water bath set to a desired temperature (e.g., 50°C).

  • At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 1 mL aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the aliquot with a saturated sodium bicarbonate solution.

  • Extract the organic components with a suitable solvent like dichloromethane or ethyl acetate (3 x 2 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the residue in CDCl₃ for ¹H NMR analysis.

  • Monitor the disappearance of the methyl ester singlet and the appearance of signals corresponding to bicyclo[2.2.1]heptan-2-one.

Protocol 2: Stability Study under Basic Conditions (Saponification)

Objective: To determine the rate of saponification of methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate.

Materials:

  • Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol

  • Deuterated water (D₂O) or a suitable deuterated solvent mixture for NMR analysis

  • NMR tubes and standard laboratory glassware

Procedure:

  • Prepare a stock solution of methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate in methanol (e.g., 10 mg/mL).

  • In a reaction vial, combine 1 mL of the stock solution with 9 mL of 1 M NaOH.

  • Maintain the reaction at a constant temperature (e.g., room temperature or 40°C).

  • At various time intervals, withdraw a small aliquot and directly analyze by HPLC, or quench with an equivalent amount of 1 M HCl and extract for NMR analysis as described in Protocol 1.

  • Monitor the decrease in the starting material peak area (HPLC) or the disappearance of the methyl ester signal (NMR).

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃) for Key Compounds

CompoundKey ProtonsApproximate Chemical Shift (ppm)
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate -OCH₃3.7 (s, 3H)
Bridgehead and methylene protons1.5 - 3.0 (m)
2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid -COOH10-12 (br s, 1H)
Bridgehead and methylene protons1.5 - 3.1 (m)
Bicyclo[2.2.1]heptan-2-one (Norcamphor) Bridgehead and methylene protons1.2 - 2.8 (m)

Visualizations

Reaction Pathways

Stability_Pathways start Methyl 2-oxobicyclo[2.2.1]- heptane-1-carboxylate acid_intermediate 2-Oxobicyclo[2.2.1]heptane- 1-carboxylic acid start->acid_intermediate  Acidic Hydrolysis (H₃O⁺, Δ) base_product 2-Oxobicyclo[2.2.1]heptane- 1-carboxylate Salt start->base_product  Basic Hydrolysis (OH⁻) acid_product Bicyclo[2.2.1]heptan-2-one (Norcamphor) + CO2 acid_intermediate->acid_product  Decarboxylation (Δ)

Caption: Primary degradation pathways under acidic and basic conditions.

Experimental Workflow

Experimental_Workflow A Prepare Stock Solution B Initiate Reaction (Acid or Base) A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Extract Organic Components E->F G Analyze by NMR/HPLC F->G H Plot Concentration vs. Time G->H

Caption: General workflow for conducting a stability study.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • University of Calgary. Reactivity in Chemistry: Enolates: Decarboxylation. Available from: [Link]

  • Royal Society of Chemistry. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Org. Biomol. Chem., 2017,15, 8814-8818. Available from: [Link]

  • Chemistry Steps. Decarboxylation. Available from: [Link]

  • Wang, Y., & Houk, K. N. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 132(9), 3195–3203. Available from: [Link]

  • Wikipedia. Claisen condensation. Available from: [Link]

  • Mori, K., & Ikunaka, M. (1984). Synthesis of the Both Enantiomers of Grandisol, the Boll Weevil Pheromone. Tetrahedron, 40(18), 3471-3478.
  • Gassman, P. G., & Talley, J. J. (1980). A general procedure for the synthesis of bicyclo[2.2.1]heptan-2-ones. The Journal of Organic Chemistry, 45(15), 3054-3055.
  • jOeCHEM. The Retro Claisen Condensation. Available from: [Link]

  • MDPI. Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank 2026, 2026(1), M2124. Available from: [Link]

  • LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • Heathcock, C. H., & Kleinman, E. F. (1983). Bridgehead intermediates in organic synthesis: two direct syntheses of (.+-.)-lycopodine. Journal of the American Chemical Society, 105(4), 1054–1056. Available from: [Link]

  • ACS Publications. Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 2023, 88(17), 12248-12257. Available from: [Link]

  • The Organic Chemistry Tutor. Claisen Condensation Reaction Mechanism. Available from: [Link]

  • ResearchGate. (PDF) Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Available from: [Link]

  • The Journal of Organic Chemistry. 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its Absolute Configuration. 2002, 67 (25), pp 8863–8869. Available from: [Link]

  • Barriobero Neila, J. I. (2002). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. [Doctoral dissertation, Universidad Complutense de Madrid].
  • ResearchGate. Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available from: [Link]

  • Chemistry Steps. Decarboxylation. Available from: [Link]

  • MDPI. Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank 2026, 2026(1), M2124. Available from: [Link]

  • MDPI. Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank 2026, 2026(1), M2124. Available from: [Link]

  • Li, W., et al. (2016). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Journal of Chromatographic Science, 54(3), 356–363. Available from: [Link]

Sources

Validation & Comparative

High-Resolution NMR vs. Benchtop and In-Silico Alternatives: A Comparative Guide to Assigning Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development teams struggling with the structural verification of rigid, bridged bicyclic systems. Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (a functionalized norbornane derivative) perfectly illustrates this analytical challenge. The molecule’s rigid stereochemistry creates a dense forest of complex second-order couplings and overlapping diastereotopic protons in the aliphatic region (1.2–2.8 ppm) [1].

Product Performance Comparison: Tackling the Bicyclic Cage

When assigning a molecule with severe magnetic anisotropy and rigid stereodynamics [2], the choice of analytical product dictates the reliability of the result. Below is a comparative analysis of the three primary approaches used in modern pharmaceutical laboratories.

Performance MetricHigh-Field NMR (600 MHz + CryoProbe)Benchtop NMR (80 MHz NdFeB)AI-Assisted NMR Predictors (In-Silico)
Aliphatic Resolution Excellent: Baseline separation of most multiplets.Poor: Severe overlap in the 1.2–2.2 ppm region.Variable: Often miscalculates exact anisotropic shifts.
Diastereotopic Differentiation Definitive: Resolves exo/endo and syn/anti pairs via 2D NOESY.Incapable: Cannot resolve subtle

differences.
Moderate: Predicts pairs but struggles with exact

couplings.
Workflow Time Moderate: 2–4 hours for a full 1D/2D suite acquisition.Fast: <10 minutes for 1D acquisition.Instantaneous: <1 minute compute time.
Capital Cost High: $1M+ capital, high cryogen maintenance.Low: ~

100k, zero cryogen costs.
Minimal: Software licensing fees only.
Best Use Case Gold Standard: De novo assignment and regulatory filings.Reaction Monitoring: Confirming esterification or ketone reduction.Hypothesis Generation: Pre-screening expected shifts.

The Verdict: While benchtop NMR is excellent for monitoring the disappearance of starting materials, it fails to resolve the diastereotopic complexity of the norbornane cage. High-field NMR remains the mandatory product for definitive structural characterization.

Experimental Protocol: A Self-Validating 2D NMR Workflow

To ensure trustworthiness, the assignment of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate cannot rely on 1D


H NMR alone. The following step-by-step protocol utilizes a self-validating 2D NMR system, where through-bond connectivity (COSY/HSQC) is cross-examined against through-space proximity (NOESY).

Step 1: Sample Preparation & Internal Calibration Dissolve 15 mg of the analyte in 0.6 mL of CDCl


. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Causality: The rigid cage is highly sensitive to solvent-induced shifts; CDCl

minimizes hydrogen-bonding artifacts, while TMS provides an absolute 0.00 ppm anchor to prevent misassignment of the upfield aliphatic signals.

Step 2: High-Resolution 1D


H Acquisition (600 MHz) 
Acquire a standard 1D proton spectrum (ns=16, d1=2s). Identify the easily distinguishable "anchor" peaks: the methoxy singlet (~3.75 ppm) and the C4 bridgehead multiplet (~2.80 ppm).

Step 3:


H-

H COSY (Through-Bond Connectivity)
Acquire a gradient-selected COSY spectrum. Trace the spin system from the C4 bridgehead proton to the adjacent C3, C5, and C7 protons. Causality: COSY confirms which protons are on adjacent carbons, but it cannot differentiate which proton is exo vs. endo.

Step 4:


H-

C HSQC (Carbon-Proton Grouping)
Acquire a multiplicity-edited HSQC. Causality: By correlating protons to their directly attached

C atoms, you group the overlapping aliphatic signals into definitive diastereotopic pairs (e.g., proving that the signals at 2.60 ppm and 2.10 ppm both belong to the C3 carbon).

Step 5:


H-

H NOESY (Through-Space Stereochemical Assignment)
Acquire a 2D NOESY (mixing time ~300 ms). Look for cross-peaks between the C3-exo proton and the C5-exo proton. Causality: Because the norbornane cage is rigidly locked, exo protons are locked in close spatial proximity to other exo protons, allowing for definitive stereochemical differentiation that through-bond techniques cannot provide.

Mechanistic Workflow Visualization

The following diagram illustrates the logical decision tree our protocol uses to break down the complex bicyclic spectrum into a verified assignment.

G Start 1. Acquire 1D 1H NMR (Identify Aliphatic Overlap) Anchors 2. Identify Anchors: -OCH3 (Singlet) & C4-H (Bridgehead) Start->Anchors COSY 3. 2D COSY Trace Spin Systems (C4-H to C3/C5/C7) Anchors->COSY HSQC 4. 2D HSQC Group Diastereotopic Protons to Specific Carbons COSY->HSQC NOESY 5. 2D NOESY Spatial Assignment (Exo vs Endo, Syn vs Anti) HSQC->NOESY Verify 6. Final Structural Verification Complete NOESY->Verify

Workflow for resolving bicyclic diastereotopic protons using self-validating 2D NMR techniques.

H NMR Peak Assignment & Diagnostic Causality

Using the high-field protocol described above, we can objectively assign the


H NMR spectrum of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate. The table below details the expected chemical shifts and the underlying physical causality for their positions and splitting patterns.
Proton PositionExpected Shift (

, ppm)
Multiplicity & CouplingDiagnostic Causality (Why does it look like this?)
-OCH

(Ester)
~3.75Singlet (3H)Deshielded by the adjacent electronegative oxygen of the ester group.
C4-H (Bridgehead) ~2.80Multiplet (1H)Couples to C3, C5, and C7 protons. Positioned at the apex of the bicyclic system.
C3-H (exo) ~2.60Doublet of multiplets (1H),

~ 18 Hz
Shifted downfield because it sits directly in the deshielding cone of the C2 carbonyl. Exhibits classic long-range

"W-coupling" with the C5-exo proton [3].
C7-H (syn to ester) ~2.20Doublet (1H),

~ 11 Hz
Deshielded relative to the anti proton due to the magnetic anisotropy of the C1 carboxylate group.
C3-H (endo) ~2.10Doublet (1H),

~ 18 Hz
Large geminal coupling to C3-exo. Lacks the

W-coupling, resulting in a cleaner doublet compared to its exo counterpart.
C7-H (anti to ester) ~2.00Doublet (1H),

~ 11 Hz
Points away from the C1 ester, experiencing less anisotropic deshielding than the syn proton.
C5-H / C6-H (exo/endo) 1.30 – 1.90Complex Multiplets (4H)Severe second-order overlap. The exo protons are generally shifted slightly downfield of the endo protons due to the overall cage topology.

(Note: C1 and C2 are quaternary carbons and do not exhibit


H signals).
The Importance of "W-Coupling"

A critical feature in evaluating the trustworthiness of your assignment is the identification of


 W-coupling. In rigid norbornane systems, protons that form a planar "W" shape across four bonds (specifically the exo-exo protons, such as C3-exo and C5-exo) will couple to each other with a magnitude of 1–4 Hz [3]. AI prediction software frequently misses this subtle stereodynamic nuance, which is why experimental high-field NMR remains the superior product for structural validation.

References

  • Casarini, D., et al. "Conformational studies by dynamic NMR. 97. Structure, conformation, stereodynamics and enantioseparation of aryl substituted norbornanes." Journal of Organic Chemistry, 2004.[Link]

  • Abraham, R. J., et al. "Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules." Magnetic Resonance in Chemistry (Modgraph), 1986. [Link]

FTIR Spectral Analysis of Ketone and Ester Bands in Bicyclic Heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

In drug discovery, bicyclic heptanes (e.g., norbornanes) are prized as bioisosteres for phenyl rings and as rigid scaffolds that define vector orientation. However, characterizing functional groups on these strained frameworks requires a nuanced understanding of infrared (IR) spectroscopy. Unlike acyclic systems, where group frequencies are static, bicyclic systems exhibit dramatic frequency shifts driven by geometric strain (I-strain) and hybridization deformation .

This guide provides a definitive comparison of ketone and ester carbonyl bands within the bicyclo[2.2.1]heptane framework. It distinguishes between skeletal carbonyls (ring ketones) and pendant carbonyls (esters), offering a self-validating protocol for structural assignment.

Theoretical Foundation: The Strain-Hybridization Coupling

To interpret these spectra accurately, one must move beyond simple look-up tables and understand the causality of the shift. The vibrational frequency (


) of the carbonyl group is governed by the force constant (

) of the C=O bond, which is directly influenced by the bond angle (

) of the adjacent C-C(=O)-C linkage.
The Mechanism of Blue Shift

In unstrained systems (e.g., cyclohexanone), the C-C(=O)-C angle is


, close to the ideal 

angle of

. In bicyclic heptanes, this angle is compressed.
  • Angle Compression: As the inter-carbonyl angle (

    
    ) decreases below 
    
    
    
    , the carbon atom rehybridizes to direct more
    
    
    -character into the C-C
    
    
    -bonds to accommodate the acute angle.
  • s-Character Conservation: By conservation of orbital character, the exocyclic C=O

    
    -bond gains significant 
    
    
    
    -character.
  • Bond Strengthening: Orbitals with higher

    
    -character are shorter and form stronger bonds. Consequently, the C=O force constant increases, causing a blue shift  (increase) in wavenumber.
    

StrainMechanism Strain Ring Strain (Angle Compression) Hybrid Rehybridization (C-C bonds gain p-character) Strain->Hybrid Forces Sigma C=O Sigma Bond (Gains s-character) Hybrid->Sigma Causes Freq Frequency Shift (Higher Wavenumber) Sigma->Freq Results in

Figure 1: Mechanistic pathway linking geometric ring strain to FTIR frequency shifts.[1]

Comparative Analysis: Ketones vs. Esters[2][3][4]

A. Bicyclic Ketones (Skeletal Carbonyls)

The position of the ketone within the bicyclic framework dictates the magnitude of the shift.

  • Norbornan-2-one: The carbonyl is part of a 5-membered ring locked in a boat-like conformation. The internal angle is

    
    . This induces a shift similar to, but slightly higher than, cyclopentanone.
    
  • 7-Norbornanone: The carbonyl is located on the one-carbon bridge. The C1-C7-C4 angle is severely compressed (

    
    ). This extreme strain results in one of the highest known ketone frequencies, often overlapping with anhydrides or 
    
    
    
    -lactones.
B. Bicyclic Esters (Pendant vs. Cyclic)
  • Pendant Esters (e.g., Methyl norbornane-2-carboxylate): The carbonyl is exocyclic to the ring system. The ring strain does not directly compress the C-C(=O)-O angle. Therefore, these bands appear near typical ester frequencies, though steric crowding (exo vs. endo) can cause minor variations (

    
     cm
    
    
    
    ).
  • Bridged Lactones (e.g., 2-oxabicyclo[2.2.1]heptan-3-one): Here, the ester functionality is the ring. The -O- bridge adds significant strain, pushing the frequency well above 1770 cm

    
    .
    
Summary Data Table
Compound ClassStructure TypeStrain LevelTypical

(cm

)
Shift vs. Acyclic Std*
Acyclic Ketone 2-HeptanoneNone17150
Unstrained Cyclic CyclohexanoneNegligible17150
Strained Ketone Norbornan-2-one Moderate1745 - 1750 +30
Highly Strained Ketone 7-Norbornanone Severe1775 - 1780 +60
Pendant Ester Norbornane-2-COOMeLow1735 - 1740~0
Bridged Lactone 2-Oxabicyclo[2.2.1]...High1790 - 1800+55 (vs lactone std)

*Standard acyclic ketone ~1715 cm


; Standard acyclic ester ~1740 cm

.

Experimental Protocol for Structural Assignment

When analyzing a bicyclic heptane derivative of unknown substitution, follow this self-validating workflow.

Step 1: Sample Preparation
  • Method: ATR (Attenuated Total Reflectance) is preferred for solid drug intermediates.

  • Solvent Warning: If using solution cells, avoid protic solvents (e.g., alcohols) which hydrogen bond to the carbonyl, lowering the frequency by 10-20 cm

    
     and masking strain effects. Use CCl
    
    
    
    or CH
    
    
    Cl
    
    
    for precise comparisons.
Step 2: The "1750 Cut-Off" Rule

Use the 1750 cm


 mark as a primary decision gate.
  • Band < 1750 cm

    
    : 
    
    • Likely a Pendant Ester (1735-1740 cm

      
      ) or an unstrained ketone.
      
    • Differentiation: Check for C-O stretching bands (1100-1300 cm

      
      ). Strong doublet = Ester. Weak/Absent = Ketone.
      
  • Band > 1750 cm

    
    : 
    
    • Likely a Strained Ring Ketone or Lactone .

    • Differentiation:

      • 1745-1755 cm

        
        :  Norbornan-2-one derivative.
        
      • 1775+ cm

        
        :  7-Norbornanone or Bridged Lactone.
        
Step 3: Exo vs. Endo Stereochemistry (Esters)

Distinguishing exo and endo pendant esters by IR alone is difficult but possible with high-resolution scans.

  • Endo-isomers: Often show slightly lower frequencies or broader bands due to steric field effects (interaction with the C7 bridge).

  • Exo-isomers: Typically sharper bands at standard ester frequencies.

  • Validation: Confirm stereochemistry with

    
    H-NMR (coupling constants), as IR is only indicative here.
    
Decision Tree Diagram

DecisionTree Start Identify Carbonyl Band CheckFreq Frequency Check Start->CheckFreq LowFreq < 1750 cm⁻¹ CheckFreq->LowFreq HighFreq > 1750 cm⁻¹ CheckFreq->HighFreq CheckCO Check C-O Region (1100-1300 cm⁻¹) LowFreq->CheckCO CheckHigh Exact Position? HighFreq->CheckHigh PendantEster Strong C-O Band Result: Pendant Ester (e.g., 2-COOMe) CheckCO->PendantEster UnstrainedKetone Weak/No C-O Result: Unstrained Ketone (or conjugated) CheckCO->UnstrainedKetone Norbornanone2 ~1745-1755 cm⁻¹ Result: Norbornan-2-one CheckHigh->Norbornanone2 Norbornanone7 > 1775 cm⁻¹ Result: 7-Norbornanone (or Bridged Lactone) CheckHigh->Norbornanone7

Figure 2: Diagnostic workflow for assigning carbonyl bands in bicyclic heptane derivatives.

References

  • Coblentz Society. IR Spectrum of Bicyclo[2.2.1]heptan-2-one (Norbornanone). NIST Chemistry WebBook, SRD 69. [Link]

  • Coblentz Society. IR Spectrum of 7-Oxabicyclo[2.2.1]heptane (Analogous strain comparison). NIST Chemistry WebBook. [Link]

  • Galabov, B., & Simov, D. (1970). The Stretching Vibration of Carbonyl Groups in Cyclic Ketones.[2][3][4] Chemical Physics Letters. (Describes the angle strain vs frequency correlation).

  • Kanao, M., et al. (2016).[5] Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid. International Journal of Organic Chemistry.[5] [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following is a technical comparison guide for the mass spectrometry analysis of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate.


H

O

(MW: 168.19 Da)

Executive Summary

This guide provides a technical analysis of the fragmentation patterns of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (hereafter M-1-OBHC ) under Electron Ionization (EI) conditions. It compares the spectral performance of this bridgehead-functionalized norbornane against its structural isomers and soft-ionization alternatives.

Key Findings:

  • Distinctive Signature: M-1-OBHC exhibits a unique fragmentation pathway driven by the quaternary bridgehead center, inhibiting the McLafferty rearrangements seen in its regioisomers.

  • Diagnostic Ions: The spectrum is characterized by a molecular ion (

    
    ) at m/z 168, with significant fragment ions at m/z 140 (CO loss) and m/z 109 (combined losses), distinguishing it from the 3-carboxylate isomer.
    
  • Performance: High-energy EI (70 eV) provides superior structural elucidation compared to Chemical Ionization (CI), which is limited to molecular weight confirmation.

Structural Context & Ionization Physics

The fragmentation of norbornane derivatives is governed by the release of ring strain. M-1-OBHC possesses two critical functional groups that direct fragmentation:

  • Bridgehead Methyl Ester (C1): A quaternary center that prevents enolization towards the bridgehead (Bredt’s Rule) and blocks

    
    -hydrogen abstraction from that side.
    
  • Ketone (C2): Directs

    
    -cleavage.
    
Comparison of Ionization Modes
FeatureElectron Ionization (EI)Chemical Ionization (CI)
Energy Hard (70 eV)Soft (Thermal)
Molecular Ion (

)
Weak to Moderate (m/z 168)Dominant (

m/z 169)
Fragmentation Rich, structural fingerprintsMinimal, mostly adducts
Application Structure Elucidation (Preferred) MW Confirmation

Fragmentation Mechanism Analysis

Primary Fragmentation Pathway (EI)

Under 70 eV EI, the molecular ion (


, m/z 168) undergoes competitive cleavage. The bridgehead ester exerts a strong inductive effect, influencing the stability of the resulting radical cations.

Key Pathways:

  • 
    -Cleavage (Ring Opening):  The bond between C1 (bridgehead) and C2 (carbonyl) cleaves.[1] This relieves the bicyclic strain.
    
  • Decarbonylation (Loss of CO): Following ring opening, the acylium radical often ejects carbon monoxide (28 Da), shifting the mass from 168

    
     140.
    
  • Ester Cleavage: Loss of the methoxy group (

    
    , 31 Da) or the carbomethoxy group (
    
    
    
    , 59 Da).
Mechanistic Workflow (Graphviz)

FragmentationPathway Figure 1: Primary EI fragmentation pathways for Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate. M_Ion Molecular Ion (M+) m/z 168 (Radical Cation) Alpha_Cleavage α-Cleavage (C1-C2 Bond Scission) M_Ion->Alpha_Cleavage Strain Relief Frag_137 Fragment m/z 137 [M - OCH3]+ M_Ion->Frag_137 -OCH3 (31 Da) Frag_109 Fragment m/z 109 [M - COOCH3]+ M_Ion->Frag_109 -COOCH3 (59 Da) Frag_140 Fragment m/z 140 [M - CO]+. (Decarbonylation) Alpha_Cleavage->Frag_140 -CO (28 Da) Frag_67 Base Peak Region m/z 67-69 (Hydrocarbon Skeleton) Frag_140->Frag_67 Complex Rearrangement

Comparative Performance: Isomer Differentiation

A critical challenge in drug development is distinguishing M-1-OBHC from its regioisomer, Methyl 3-oxobicyclo[2.2.1]heptane-1-carboxylate .

The "McLafferty Blockade" Effect
  • M-1-OBHC (Target): The ester is at the C1 bridgehead. The ketone is at C2.[2][3] There are no

    
    -hydrogens accessible for a standard McLafferty rearrangement involving the ester carbonyl because the bridgehead geometry is rigid and quaternary.
    
  • 3-Oxo Isomer (Alternative): If the ketone is at C3 and ester at C1, or if the ester is at a non-bridgehead position (e.g., C7), the geometric constraints differ. Specifically, isomers with accessible

    
    -hydrogens will show a prominent peak at m/z 74 (McLafferty rearrangement of methyl esters). M-1-OBHC lacks this intense signal. 
    
Diagnostic Peak Comparison Table
Ion (m/z)M-1-OBHC (Target)3-Oxo Isomer (Alternative)Mechanistic Origin
168 (

)
PresentPresentMolecular Ion stability is similar.
140 (

)
High Intensity ModerateLoss of CO. Facilitated by

-cleavage at the strained bridgehead bond in M-1-OBHC.
109 (

)
High Intensity ModerateLoss of carbomethoxy group.
74 Absent / Very Low Possible McLafferty rearrangement (requires

-H transfer).
55 HighHighGeneral hydrocarbon fragment (

).

Insight: To validate the identity of M-1-OBHC, look for the absence of m/z 74 and the dominance of the m/z 140/109 transition.

Experimental Protocol: GC-MS Validation

To replicate these results, the following protocol is recommended. This workflow ensures self-validation by monitoring the sensitivity of the bridgehead ester to thermal degradation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of M-1-OBHC in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? Low boiling point ensures solvent delay does not mask early volatile fragments.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

    • Inlet Temp: 250°C (Split mode 20:1). Caution: Bridgehead esters can be thermally labile; do not exceed 260°C.

    • Oven Program: 60°C (hold 1 min)

      
       15°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.[4]

    • Scan Range: m/z 40–300.

  • Data Validation (QC):

    • Verify the presence of m/z 168.

    • Check for thermal degradation products (e.g., unexpected olefin peaks).

    • Confirm signal-to-noise ratio > 100:1 for the m/z 140 peak.

References

  • Vilar, E. T., et al. (2011). "Electron ionization mass spectral studies of bridgehead-substituted norbornan-2-ones: camphor derivatives." Rapid Communications in Mass Spectrometry, 25(3), 395-409.[5] Link

  • Sigma-Aldrich. (n.d.). "Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate Product Datasheet." Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • National Institute of Standards and Technology (NIST).[6] (2023). "Mass Spectral Library (NIST23) - Bicyclo[2.2.1]heptan-2-one derivatives." Link

Sources

Comparing reactivity of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate vs acyclic keto-esters

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate vs. Acyclic Keto-Esters

As drug development and synthetic methodologies advance, the selection of molecular scaffolds requires a rigorous understanding of structural dynamics. Bicyclic systems, particularly norbornane derivatives, offer unique stereochemical and reactivity profiles compared to their flexible acyclic counterparts.

This guide provides an in-depth comparative analysis of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate [1]—a rigid, bridged bicyclic keto-ester—against standard acyclic keto-esters (such as methyl levulinate or methyl acetoacetate). By examining the causality behind their divergent chemical behaviors, researchers can better predict reaction outcomes and optimize synthetic routes.

Structural Dynamics & Mechanistic Causality

The fundamental divergence in reactivity between these two classes of molecules stems entirely from conformational freedom versus rigid geometric constraints.

A. Enolization Regioselectivity and Bredt's Rule

In acyclic keto-esters, the carbonyl group can typically undergo enolization on either adjacent carbon (assuming


-protons are present), leading to a mixture of kinetic and thermodynamic enolates depending on the base and temperature used [2].

Conversely, Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate is subject to strict geometric limitations. The C1 position is a bridgehead carbon. According to Bredt's Rule , the formation of a double bond at a bridgehead in small bicyclic systems is forbidden because the rigid cage forces the adjacent p-orbitals into an orthogonal geometry, preventing the overlap required to form a


-bond [3][4]. Consequently, enolization of the C2 ketone is strictly unidirectional—it can only occur at the C3 position. This inherent regiocontrol is highly valuable in complex natural product synthesis where absolute regioselectivity is required.
B. Steric Shielding and Ester Hydrolysis

Acyclic methyl esters undergo rapid base-catalyzed hydrolysis (saponification) due to the unhindered approach of the hydroxide nucleophile.

In stark contrast, the methyl ester at the C1 bridgehead of the bicyclo[2.2.1]heptane system is notoriously resistant to hydrolysis [5]. The causality lies in the formation of the tetrahedral intermediate. For hydrolysis to occur, the sp² hybridized carbonyl carbon must transition to an sp³ hybridized state. In the rigid bicyclic cage, this transition forces the bulky substituents into a highly congested space, resulting in severe steric repulsion. Furthermore, the optimal Bürgi-Dunitz trajectory for nucleophilic attack is partially obstructed by the C7 bridge, rendering the ester exceptionally stable under standard aqueous basic conditions.

C. Facial Selectivity in Nucleophilic Attack

When a nucleophile (e.g., a Grignard reagent or hydride) attacks an acyclic ketone, facial selectivity is generally poor unless driven by adjacent chiral centers or bulky auxiliaries. However, the C2 ketone in the bicyclo[2.2.1]heptane framework resides in a highly asymmetric steric environment. Nucleophilic attack predominantly occurs from the less hindered exo face, as the endo face is shielded by the concave nature of the bicyclic cavity.

Reactivity cluster_0 Bicyclic Keto-Ester cluster_1 Acyclic Keto-Ester B Methyl 2-oxobicyclo[2.2.1] heptane-1-carboxylate B_Enol C3 Enolization ONLY (Bredt's Rule) B->B_Enol Base B_Hyd Hydrolysis Resistant (Steric Shielding) B->B_Hyd NaOH / H2O A Acyclic Equivalent (e.g., Methyl Levulinate) A_Enol Multi-directional Enolization A->A_Enol Base A_Hyd Rapid Hydrolysis (Unrestricted) A->A_Hyd NaOH / H2O

Fig 1. Divergent reactivity pathways dictated by structural rigidity vs. flexibility.

Quantitative Data Comparison

The following table summarizes the comparative reactivity metrics based on standard physical organic chemistry benchmarks for these structural classes.

ParameterMethyl 2-oxobicyclo[2.2.1]heptane-1-carboxylateAcyclic Keto-Ester (e.g., Methyl Levulinate)
Enolization Regioselectivity >99% at C3 (Unidirectional)Mixed (Kinetic vs. Thermodynamic dependent)
Relative Hydrolysis Rate (Base) < 0.01 (Highly resistant)1.0 (Rapid, standard saponification)
Ketone Facial Selectivity High (exo attack favored)Low (Unless sterically biased by auxiliaries)
Conformational Flexibility Rigid (Locked geometry)High (Multiple rotamers)
Bridgehead Double Bond Formation Forbidden (Bredt's Rule)N/A

Experimental Protocols: Self-Validating Systems

To empirically validate the mechanistic claims above, the following standardized protocols can be executed. These workflows are designed to isolate and prove the specific reactivity differences between the two scaffolds.

Protocol 1: Validation of Regioselective Enolization via Silyl Trapping

This protocol demonstrates the unidirectional enolization of the bicyclic system compared to the mixed enolization of an acyclic control.

Materials: Substrate (1.0 mmol), Lithium diisopropylamide (LDA, 1.1 mmol), Trimethylsilyl chloride (TMSCl, 1.2 mmol), anhydrous THF (10 mL).

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (8 mL) and the substrate (1.0 mmol).

  • Equilibration: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

  • Deprotonation: Add LDA (1.1 eq, 1.0 M in THF) dropwise over 5 minutes. Stir at -78 °C for 30 minutes. (Note: For the bicyclic system, deprotonation occurs exclusively at C3).

  • Trapping: Add TMSCl (1.2 eq) dropwise. Maintain at -78 °C for 15 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Hexanes (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude mixture via ¹H-NMR. The bicyclic system will show a single silyl enol ether product (alkene proton corresponding to C3), whereas the acyclic control will yield a mixture of regioisomers.

Workflow Start Equilibrate Substrate in THF at -78 °C Base Add LDA (1.1 eq) Dropwise Start->Base Trap Add TMSCl (1.2 eq) Warm to RT Base->Trap Analyze Quench & Extract Analyze via 1H-NMR Trap->Analyze

Fig 2. Experimental workflow for regioselective enolization and trapping.

Protocol 2: Comparative Base-Catalyzed Hydrolysis

This procedure highlights the extreme steric shielding of the bridgehead ester.

Materials: Substrate (1.0 mmol), NaOH (3.0 mmol), Methanol (5 mL), Water (1 mL).

  • Reaction Setup: Dissolve the substrate (1.0 mmol) in a mixture of Methanol (5 mL) and Water (1 mL) in a round-bottom flask.

  • Base Addition: Add NaOH (3.0 eq) to the solution.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

  • Observation: The acyclic keto-ester will show complete consumption of starting material within 30-60 minutes. The Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate will remain largely unreacted even after 4 hours, validating the inability to form the bulky tetrahedral intermediate at the bridgehead position.

Conclusion

For synthetic chemists and drug development professionals, the choice between an acyclic and a bicyclic scaffold fundamentally alters the synthetic landscape. Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate provides absolute regiocontrol during enolization and offers a highly stable ester moiety that can survive harsh downstream basic conditions. Acyclic systems, while lacking this control, offer the flexibility and rapid reactivity required for different synthetic paradigms. Understanding these causality-driven differences ensures higher yields, fewer side reactions, and more efficient route scouting.

References

  • Master Organic Chemistry. "What's Bredt's Rule? The problem with bridgehead alkenes". Available at:[Link]

  • Michigan State University. "Chemical Reactivity - Regioselective Formation of Enolate Anions". MSU Chemistry. Available at:[Link]

  • MDPI. "Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold". Molecules. Available at:[Link]

X-ray crystallography data for Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative X-Ray Crystallographic Analysis of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate Derivatives in Chiral Synthesis

As application scientists and drug development professionals, we continually evaluate chiral scaffolds for their ability to enforce rigid diastereofacial selectivity during complex molecular assemblies. Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate (commonly known as methyl ketopinate) and its derivatives have emerged as privileged bicyclic frameworks. Unlike standard camphor derivatives, the substitution of a C1-methyl group with a C1-carboxylate ester fundamentally alters the steric and electronic environment of the C2-ketone, making it a highly predictable directing group for nucleophilic additions.

This guide objectively compares the crystallographic performance of methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate derivatives against alternative chiral auxiliaries, providing the mechanistic causality and self-validating experimental protocols necessary to integrate this scaffold into your synthetic pipeline.

Mechanistic Rationale: The Superiority of the C1-Ester Scaffold

The utility of a chiral auxiliary is defined by its ability to translate its inherent stereochemistry to a newly formed stereocenter. In standard camphor systems, nucleophilic attack at the C2-ketone is governed primarily by the steric bulk of the gem-dimethyl bridge at C7, which typically forces an endo approach.

However, when utilizing 1[2], the C1-ester introduces a secondary control element. During Grignard additions, the carbonyl oxygen of the C1-ester can coordinate with the incoming organomagnesium species. This coordination stabilizes the transition state and locks the nucleophile into a highly specific trajectory. X-ray crystallographic studies of the resulting derivatives, such as2 [1], reveal profound intramolecular hydrogen bonding between the newly formed C1-hydroxyl and the C2-carbonyl. This H-bonding network is a direct structural proof of the mechanistic pathway and is critical for the downstream synthesis of active pharmaceutical ingredients like the progestin desogestrel [1] and the neuroprotective agent HU-910 [2].

Quantitative Comparison of Crystallographic Data

To objectively evaluate the structural integrity of these scaffolds, we must compare their X-ray crystallographic parameters. The table below summarizes the single-crystal data of the methyl ketopinate scaffold, its Grignard derivative, and the industry-standard Oppolzer's camphorsultam.

CompoundScaffold ArchitectureCrystal SystemKey Crystallographic FeaturePrimary Synthetic Application
Methyl Ketopinate C1-Ester BicyclicOrthorhombicRigid gem-dimethyl shieldingPrecursor for HU-910 & chiral ligands
Grignard Derivative C1-DiphenylmethylMonoclinicIntramolecular H-bonding (O-H···O=C)Desogestrel intermediate
Camphorsultam C1-Methyl, C2-SultamOrthorhombicSulfonamide metal coordinationGeneral chiral auxiliary

Data Interpretation: The monoclinic crystal system of the Grignard derivative highlights the asymmetric distortion introduced by the bulky diphenylmethyl group. The confirmed intramolecular hydrogen bonding in the crystal lattice validates the stability of the intermediate, preventing unwanted epimerization during subsequent synthetic steps.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol details the synthesis and subsequent crystallographic validation of the Grignard derivative from the methyl ketopinate scaffold. This workflow is a self-validating system: the successful growth of a single crystal and its subsequent X-ray diffraction unequivocally proves the success of the diastereofacial stereocontrol.

Step 1: Preparation of the Organometallic Reagent

  • Flame-dry a 250 mL Schlenk flask under argon.

  • Charge the flask with 2.5 equivalents of phenylmagnesium bromide (PhMgBr) in anhydrous THF. Causality: Excess Grignard reagent is required because the C1-ester can act as a competitive electrophile if the reaction is not driven kinetically toward the desired coordination state.

Step 2: Diastereoselective Addition

  • Cool the Grignard solution to 0 °C using an ice bath.

  • Dissolve 1.0 equivalent of (1S,4R)-methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate in anhydrous THF and add dropwise over 30 minutes.

  • Stir for 2 hours at room temperature. Causality: The slow addition at 0 °C ensures that the coordination between the C1-ester oxygen and the magnesium atom occurs prior to nucleophilic attack, locking the conformation for exclusive endo face attack.

Step 3: Quenching and Purification

  • Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C to protonate the resulting alkoxide.

  • Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Step 4: Single Crystal Growth (Slow Evaporation Method)

  • Dissolve 50 mg of the purified (1R,4R)-1-(hydroxydiphenylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one in a minimal amount of hot hexanes with a few drops of ethyl acetate.

  • Cap the vial loosely or cover with parafilm punctured with a needle.

  • Allow the solvent to evaporate slowly at 20 °C over 48–72 hours until translucent, block-like crystals form.

Step 5: X-Ray Diffraction Analysis

  • Mount a suitable single crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

  • Collect data at 100 K to minimize thermal motion and accurately resolve the intramolecular hydrogen bond coordinates.

Workflow Visualization

The following diagram illustrates the logical progression from the initial scaffold selection through to the stereochemical validation via X-ray diffraction.

G A Methyl ketopinate (C1-Ester Scaffold) B Grignard Addition (PhMgBr, 0°C) A->B C Chiral Derivative (Diastereoselective) B->C D Single Crystal Growth (Slow Evap) C->D E X-Ray Diffraction (Stereochemical Validation) D->E

Workflow: From methyl ketopinate scaffold to X-ray crystallographic stereochemical validation.

Conclusion

For drug development professionals engineering complex chiral molecules, the choice of auxiliary scaffold is paramount. As demonstrated by the crystallographic data, 3 [3] offer superior diastereofacial control compared to traditional camphor systems. The C1-ester acts as a critical directing group, and the resulting stereochemistry is robustly validated through single-crystal X-ray diffraction, ensuring high-fidelity scale-up for pharmaceutical intermediates.

References

  • Modica, E., Colombo, D., Ronchetti, F., & Toma, L. (2005). A partial synthesis of 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17-ol (desogestrel) based upon intramolecular oxidation of an 11β-hydroxy-19-norsteroid to the 18 → 11β-lactone.
  • Google Patents. (2019). US20190315669A1 - Process for the preparation of hu-910 and crystalline structure thereof.
  • ResearchGate. (2025). Catalytic functionalization of unactivated primary C-H bonds directed by an alcohol.

Sources

Validating purity of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate using HPLC methods

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to validating the purity of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate . As this specific bicyclic


-keto ester lacks a standardized pharmacopeial monograph, this protocol synthesizes "best practices" from norbornane scaffold analysis and ICH Q2(R1) validation guidelines.

Part 1: The Analytical Strategy

The Compound: Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate is a rigid bicyclic structure containing two key functional groups: a bridgehead methyl ester and an adjacent ketone (C2 position).

  • Chemical Challenge: The molecule possesses a weak chromophore. The

    
    -keto ester motif exhibits a strong 
    
    
    
    transition at low UV (~210 nm) and a weak, forbidden
    
    
    transition around 300–310 nm.
  • Impurity Profile: Key impurities include the hydrolysis product (free acid), stereoisomers (if chiral synthesis is used), and decarboxylated byproducts common to strained bicyclic systems.

The Comparative Approach: We define three distinct methodologies. Method A is the "Workhorse" for general purity. Method B is the "Specialist" for stereochemical validation. Method C is the "Alternative" using Gas Chromatography.

FeatureMethod A: RP-HPLC (UV/ELSD) Method B: Chiral NP-HPLC Method C: GC-FID
Primary Utility Chemical Purity & Impurity ProfilingEnantiomeric Excess (ee%)Residual Solvents & Volatiles
Detection UV 210 nm (Universal) or ELSDUV 230-254 nmFID (Universal Carbon)
Stationary Phase C18 or Phenyl-HexylAmylose/Cellulose Carbamate5% Phenyl Polysiloxane
Strengths Robust, handles polar acids (hydrolysis products)Separates stereoisomersHigh resolution for volatiles
Weaknesses Low UV sensitivity for some impuritiesNarrow dynamic range; CostThermal degradation risk

Part 2: Method A – The Workhorse (Reverse Phase HPLC)

This method is designed to be the primary release test. It prioritizes the separation of the parent ester from its polar hydrolysis products and non-polar oligomers.

Experimental Protocol
  • Instrument: HPLC with Diode Array Detector (DAD) and optional Evaporative Light Scattering Detector (ELSD).

  • Column: C18 (L1) or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

    • Rationale: The Phenyl-Hexyl phase offers unique

      
       selectivity for the bicyclic ring, often providing better resolution of isomers than standard C18.
      
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH suppresses ionization of the free acid impurity, ensuring it retains on the column.

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • T=0 min: 90% A / 10% B

    • T=15 min: 10% A / 90% B (Linear Ramp)

    • T=20 min: 10% A / 90% B (Hold)

    • T=21 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • Channel 1 (Quantitation): 210 nm (Bandwidth 4 nm). Captures the ester carbonyl

      
       transition.
      
    • Channel 2 (Identification): 300 nm. Specific to the

      
      -keto ester 
      
      
      
      transition; helps distinguish the analyte from non-keto impurities.
  • Sample Diluent: 50:50 Water/Acetonitrile.

Self-Validating System Suitability

To ensure the method is working correctly before every run, adopt this criteria:

  • Tailing Factor:

    
     (Ensures no secondary interactions with silanols).
    
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest impurity (usually the acid form eluting earlier).
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    

Part 3: Method B – The Specialist (Chiral HPLC)

If the compound is used as a chiral building block, RP-HPLC is insufficient because it cannot distinguish enantiomers.

Experimental Protocol
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

    • Note: Isocratic elution is standard for chiral separations.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV 215 nm.

  • Temperature: 25°C (Strict control is vital as chiral recognition is temperature-dependent).

Why this works: The "bridgehead" ester creates a rigid 3D shape that fits into the chiral grooves of the amylose polymer. Separation is usually achieved within 15–20 minutes.

Part 4: Method C – The Alternative (GC-FID)

Gas Chromatography is a viable alternative because methyl esters are generally volatile. However, it poses a thermal risk .

  • Risk:

    
    -keto esters can decarbonylate (lose CO) at high temperatures.
    
  • Validation Check: Inject the standard at increasing inlet temperatures (150°C, 200°C, 250°C). If the purity drops or new peaks appear at higher temperatures, the molecule is thermally labile, and Method A (HPLC) must be the primary method.

Part 5: Visualization & Logic

Method Selection Decision Tree

MethodSelection Start Start: Purity Analysis of Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate CheckChiral Is Enantiomeric Purity Required? Start->CheckChiral CheckVolatile Is Sample Thermally Stable (>200°C)? CheckChiral->CheckVolatile No MethodB Method B: Chiral HPLC (Amylose) (Stereochemical Purity) CheckChiral->MethodB Yes MethodA Method A: RP-HPLC (C18/Phenyl) (Chemical Purity) CheckVolatile->MethodA No / Unknown MethodC Method C: GC-FID (Volatile Impurities) CheckVolatile->MethodC Yes (Verified) MethodB->MethodA Complementary Analysis

Caption: Logical workflow for selecting the appropriate validation method based on stability and stereochemical requirements.

Part 6: Validation Framework (ICH Q2)

To validate Method A, perform the following stress tests (Specificity):

  • Acid Hydrolysis: Treat sample with 0.1 N HCl for 2 hours. Expectation: Decrease in ester peak, increase in polar peak (Retention Time ~2-3 min).

  • Base Hydrolysis: Treat with 0.1 N NaOH. Expectation: Rapid degradation to the carboxylate salt.

  • Oxidation: Treat with 3%

    
    . Expectation: Check for ring-opening or oxidation of the ketone (Baeyer-Villiger type).
    

Linearity & Range:

  • Prepare 5 levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance:

    
    .[3]
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC gradient design).
  • Mangru, N. (2020). Strategies for the Separation of Chiral Compounds. Chiral Technologies Application Guide. [Link]

  • PubChem. (2025). Compound Summary: Bicyclo[2.2.1]heptane-1-carboxylic acid derivatives.[5] National Library of Medicine. [Link]

Sources

A Comparative Guide to the Bridgehead Reactivity of Norbornane and Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polycyclic hydrocarbons, the reactivity at bridgehead positions—the carbon atoms shared by two or more rings—presents a unique and fundamental challenge in organic chemistry. Governed by principles of geometric strain and carbocation stability, understanding these reactions is paramount for designing complex molecular architectures. This guide provides an in-depth comparison of two classic model systems: the highly strained norbornane and the rigid, strain-free adamantane.

The Underlying Principles: Strain and Geometry

The reactivity of bridgehead carbons is largely dictated by Bredt's Rule , which posits that a double bond cannot be formed at a bridgehead position in a small, bridged ring system. This is because the formation of a double bond requires the carbon to adopt a planar, sp²-hybridized geometry, which is geometrically impossible within the rigid framework of these molecules without introducing immense strain.[1][2][3] This principle extends to the formation of carbocations, which also favor a planar geometry to maximize stability.[4][5]

  • Norbornane (Bicyclo[2.2.1]heptane): This bicyclic system is characterized by significant I-strain (internal strain).[6][7] The molecule's rigid, boat-like conformation forces bond angles to deviate from the ideal tetrahedral geometry, making it inherently strained. Attempting to form a carbocation at the C1 bridgehead position would further exacerbate this strain, as the system strongly resists the flattening required for sp² hybridization.[5][8]

  • Adamantane (Tricyclo[3.3.1.1³⁷]decane): In stark contrast, adamantane boasts a diamondoid structure that is exceptionally stable and virtually strain-free.[9] Its perfectly tetrahedral bond angles make it a rigid but unstrained scaffold. While the formation of a carbocation at its bridgehead is still an energetically demanding process, the adamantane framework can accommodate the resulting pyramidal cation more readily than the norbornane system.[10][11]

Structures of Norbornane and Adamantane with bridgehead carbons highlighted.
A Quantitative Look: Solvolysis as a Reactivity Probe

The most direct way to quantify the difference in bridgehead reactivity is by comparing the rates of S_N1 solvolysis reactions. In these reactions, the rate-determining step is the formation of the carbocation intermediate. By measuring the rate at which a bridgehead halide, such as 1-bromoadamantane or 1-bromonorbornane, reacts with a solvent (e.g., ethanol), we can directly infer the relative stability of the corresponding carbocations.

CompoundRelative Solvolysis Rate (k_rel)
tert-Butyl bromide (reference)1
1-Bromoadamantane~10⁻³
1-Bromonorbornane~10⁻¹⁰

Note: Relative rates are approximate and can vary with solvent and temperature. The data illustrates the general trend in reactivity.

Analysis of Experimental Data:

The data clearly shows a dramatic difference in reactivity. 1-Bromoadamantane undergoes solvolysis many orders of magnitude faster than 1-bromonorbornane. This is a direct reflection of the greater stability of the 1-adamantyl cation compared to the highly strained and unstable 1-norbornyl cation.[8][10] However, it is also crucial to note that even the "more reactive" 1-bromoadamantane is still significantly less reactive than an open-chain tertiary halide like tert-butyl bromide, which can easily form a planar carbocation.[12]

SN1_Mechanism Reactant R-X (Bridgehead Halide) TransitionState Transition State [R⁺---X⁻]‡ Reactant->TransitionState Slow (Rate-Determining) Carbocation Bridgehead Carbocation (R⁺) TransitionState->Carbocation Product R-Solvent + H-X Carbocation->Product Solvent Solvent (e.g., EtOH) Solvent->Product

Generalized S_N1 solvolysis pathway at a bridgehead position.
Experimental Protocol: Measuring Solvolysis Rates

To provide a practical context, here is a representative protocol for determining the rate of solvolysis of 1-bromoadamantane. This titrimetric method is a classic and reliable approach.

Objective: To determine the first-order rate constant for the solvolysis of 1-bromoadamantane in an aqueous ethanol solution.

Materials:

  • 1-Bromoadamantane

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (~0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Volumetric flasks, pipettes, burette, and Erlenmeyer flasks

Procedure:

  • Solvent Preparation: Prepare a 40% (v/v) aqueous ethanol solution by mixing 40 mL of absolute ethanol with 60 mL of deionized water in a volumetric flask.

  • Reaction Setup: Accurately weigh a sample of 1-bromoadamantane and dissolve it in the 40% ethanol solution to make a solution of known concentration (e.g., 0.1 M). Place the reaction flask in a constant temperature bath set to the desired temperature (e.g., 50 °C).

  • Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a 5 mL aliquot of the reaction mixture and quench it in an Erlenmeyer flask containing ice-cold acetone to stop the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized NaOH solution until a faint pink endpoint is reached.[13]

  • Data Analysis: The concentration of HBr at each time point is proportional to the extent of the reaction. The first-order rate constant (k) can be determined by plotting ln([RBr]₀/[RBr]ₜ) versus time, where the slope of the line is equal to k.

Trustworthiness of the Protocol: This method is self-validating because the production of one mole of HBr corresponds directly to the solvolysis of one mole of 1-bromoadamantane. The titration directly quantifies the reaction progress, providing a reliable measure of the reaction rate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 40% EtOH/H₂O B Dissolve 1-Bromoadamantane A->B C Equilibrate at 50°C B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Acetone D->E F Titrate HBr with NaOH E->F G Calculate Rate Constant (k) F->G

Workflow for the titrimetric determination of solvolysis rate.
Implications for Drug Development and Materials Science

The profound differences in reactivity and stability between adamantane and norbornane derivatives have significant practical consequences:

  • Adamantane in Medicinal Chemistry: The adamantane cage is a privileged scaffold in drug design.[14] Its rigid, lipophilic nature makes it an excellent anchor for positioning pharmacophores to interact with biological targets.[15][16] The predictable reactivity at the bridgehead position allows for the synthesis of a wide range of derivatives.[17] Drugs like Memantine (for Alzheimer's disease) and Amantadine (an antiviral) feature the adamantane core, which contributes to their pharmacokinetic and pharmacodynamic properties.[18]

  • Norbornane in Polymer Science: While the high strain of the norbornane system makes bridgehead reactions difficult, this very strain is harnessed in other areas. The double bond in norbornene (the unsaturated analog of norbornane) is highly reactive due to ring strain, making it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP) .[19][20][21][22][23] This process is used to create polymers with high glass transition temperatures and optical clarity.[24]

Conclusion

The bridgehead reactivity of adamantane and norbornane derivatives offers a compelling case study in the interplay of steric strain and electronic stability.

  • Adamantane derivatives are significantly more reactive in S_N1-type reactions due to the relatively lower energy penalty for forming a pyramidal bridgehead carbocation from its strain-free framework.

  • Norbornane derivatives are exceptionally unreactive at the bridgehead due to the high degree of I-strain, which strongly disfavors the formation of a carbocation intermediate.

This fundamental understanding is not merely academic; it directly informs the strategic use of these scaffolds in fields ranging from the rational design of new pharmaceuticals to the synthesis of advanced polymeric materials. For the medicinal chemist, adamantane provides a stable and synthetically accessible anchor. For the polymer scientist, the inherent strain of norbornene provides a powerful driving force for polymerization.

References

  • Ring-Opening Metathesis Polymerization of Norbornene by Cp*2Os2Br4 and Related Compounds.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery.ConnectSci.
  • Ring-Opening Metathesis Polymerization of Norbornene-Based Monomers Obtained via the Passerini Three Component Reaction.PubMed.
  • Adamantane in Drug Delivery Systems and Surface Recognition.MDPI.
  • A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives.
  • Bredt's rule.Wikipedia.
  • Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2].MDPI.
  • Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains.Polymer Chemistry (RSC Publishing).
  • Challenging Bredt's rule.Mapping Ignorance.
  • Bredt's Rule Explained Why Bridgehead Double Bond is Impossible.YouTube.
  • Exploring adamantine-like scaffolds for a wide range of therapeutic targets.TDX (Tesis Doctorals en Xarxa).
  • Adamantane - A Lead Structure for Drugs in Clinical Practice.PubMed.
  • Adamantane – A Lead Structure for Drugs in Clinical Practice.Bentham Science Publishers.
  • Bredt's Rule | Definition, Purpose & Applic
  • Bridgehead Carboc
  • Bridgehead free radical stability.Canadian Science Publishing.
  • Bridgehead Adamantyl, Diamantyl, and Related Cations and Dic
  • Norbornene.Wikipedia.
  • A Comparative Analysis of the Reactivity of Tricyclo[4.2.1.0,2,5]nonan-3-one and Other Bridged Ketones.Benchchem.
  • Changes in the solvolysis rate of 1-bromoadamantane with the addition of various salts.
  • Comprehensive study of the methyl effect on the solvolysis rates of bridgehead derivatives.Journal of the American Chemical Society.
  • Structures of norbornane, bicyclo[2.2.2]octane, cubane and adamantane.
  • Computational Scrutiny of 1-Adamantyl Cation Generation
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.Beilstein Journal of Organic Chemistry.
  • Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for Thermally High-Performing Polyenes.
  • a) Discuss the reactivities and solvolysis rates of 1-bromoadamantane and 2-bromo-2-methylpropane.Brainly.
  • Strain induced reactivity of cyclic iminoboranes.Chemical Science (RSC Publishing).
  • Reaction Steps in S_N1 Solvolysis of Alkyl Halides.
  • Strain induced reactivity of cyclic iminoboranes.PMC.
  • Steric Effect at C-7 of Norbornene.McMaster University.
  • Looking Back on the Norbornyl C

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and Personal Protective Equipment (PPE) requirements for handling Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate .

Notice: As a specialized R&D intermediate, specific toxicological data for this exact isomer is often limited in public repositories. Therefore, this protocol applies the Precautionary Principle , deriving safety measures from its functional groups (bicyclic beta-keto ester) and analogous high-value pharmacophores.[1]

Executive Safety Summary

Parameter Critical Information
Compound Class Bicyclic

-keto ester (Norbornane derivative)
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Potential Sensitizer ; Harmful if Swallowed .[1][2][3][4][5][6]
Physical State Typically a viscous oil or low-melting solid.[1]
Critical PPE Insight Standard Nitrile gloves are insufficient for prolonged contact due to the ketone/ester functionalities.[1]
Containment Level 2: Fume hood required.[1] No open-bench handling.

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I do not rely solely on a generic SDS. We must analyze the structure to predict reactivity and biological interaction.

  • The Ketone-Ester Synergy: This molecule contains both a ketone and an ester group.[1]

    • Toxicological Implication:[1][3][4][6] These functional groups are known to defat skin and penetrate dermal layers rapidly.[1]

    • Material Compatibility: Both ketones and esters aggressively degrade standard disposable nitrile rubber.[1]

  • The Bicyclic Framework (Norbornane):

    • Biological Implication:[1][3][4] Lipophilic bicyclic structures often cross the blood-brain barrier or cell membranes more easily than linear analogues.[1] This increases the systemic risk if dermal exposure occurs.[1][7]

  • Reactivity: The

    
    -keto ester position is enolizable, making it chemically reactive and potentially acidic/irritating to mucous membranes.[1]
    

GHS Classification (Derived/Estimated):

  • H315: Causes skin irritation.[1][6]

  • H319: Causes serious eye irritation.[1][4][6]

  • H335: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE) Protocol

Do not default to "standard lab attire." The specific chemical nature of this compound dictates the following upgrades.

A. Hand Protection (The Critical Control)[1]
  • The Risk: Nitrile gloves have poor chemical resistance to ketones and esters.[7][8] Breakthrough can occur in <1 minute upon direct contact.

  • The Protocol:

    • Routine Handling (<10 mg): Double-gloving is mandatory.[1]

      • Inner Layer: 4 mil Nitrile (Inspection White).[1]

      • Outer Layer: 5-8 mil Nitrile (High-Contrast Blue/Purple).[1]

      • Action: If a splash occurs, the outer glove must be stripped immediately.

    • Scale-Up / Synthesis (>1 g): Do not use standard nitrile.

      • Requirement:Silver Shield (Laminate) or Butyl Rubber gloves.[1] These provide >4 hours of breakthrough time against ketones/esters.[1]

B. Ocular & Face Protection
  • The Risk: As a likely viscous oil/solid, the risk is "splash and stick."

  • The Protocol:

    • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient because vapors/fumes from the keto-ester can bypass side shields and irritate the ocular mucosa.[1]

    • High Volume: Face shield required over goggles during transfer operations.[1]

C. Respiratory Protection
  • The Risk: Inhalation of aerosols or volatile organic components (VOCs).[1]

  • The Protocol:

    • Primary: All operations must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).[1]

    • Secondary (Spill Cleanup): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1] The "OV" component is critical for the ester/ketone vapors.

Operational Workflow & Logic

The following decision tree illustrates the safe handling workflow.

SafetyWorkflow Start Start: Material Retrieval PPE_Check PPE Verification: Double Nitrile (Min) or Laminate Start->PPE_Check CheckState Check Physical State (Solid vs. Viscous Oil) Weighing Weighing Protocol CheckState->Weighing Use Anti-static Spatula Transfer Transfer to Reaction Vessel (Strictly inside Fume Hood) Weighing->Transfer PPE_Check->CheckState Spill Accidental Spill? Transfer->Spill Cleanup Absorb with Vermiculite (Do NOT use paper towels - flammability) Spill->Cleanup Yes Waste Disposal: High BTU Stream (Segregate from Oxidizers) Spill->Waste No (Process Complete) Cleanup->Waste

Figure 1: Operational decision tree for handling Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate, emphasizing the critical PPE verification step prior to opening the container.

Emergency & Disposal Procedures

Decontamination (Self-Validating Step)

If gloves or surfaces are contaminated, how do you know they are clean?

  • Visual Check: This compound is an oil/solid.[1] Residue is visible.[1]

  • Solvent Wipe: Use Ethanol or Isopropanol on a Kimwipe.[1]

    • Validation: If the wipe picks up residue (often yellowish or oily), the surface is not clean. Repeat.

    • Note: Do not use Acetone for cleaning nitrile gloves while wearing them; it accelerates permeation.

Disposal Strategy
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, permanganates) in the waste stream. The

    
    -keto functionality can be oxidized exothermically.[1]
    
  • Classification: Dispose of as Halogen-Free Organic Solvent Waste (High BTU).[1]

  • Spill Response:

    • Evacuate the immediate area.[1][3][6]

    • Don OV/P100 Respirator.[1]

    • Cover spill with vermiculite or sand.[1] Avoid combustible materials like sawdust.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Bicyclic Esters (Norbornane derivatives).[1] PubChem.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. OSHA.gov.[1] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.